3-(4-Nitrophenyl)propylamine hydrochloride
Description
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Properties
IUPAC Name |
3-(4-nitrophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-7-1-2-8-3-5-9(6-4-8)11(12)13;/h3-6H,1-2,7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRCLKQVXAKMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702087 | |
| Record name | 3-(4-Nitrophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56946-60-2 | |
| Record name | 3-(4-Nitrophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 3-(4-Nitrophenyl)propylamine Hydrochloride: Structure and Molecular Weight
A comprehensive guide for researchers, scientists, and drug development professionals.
Foreword
In the landscape of chemical research and pharmaceutical development, a thorough understanding of the foundational molecules is paramount. This guide provides an in-depth exploration of 3-(4-Nitrophenyl)propylamine hydrochloride, a compound of interest for various applications. This document aims to be a definitive resource, consolidating critical data on its chemical identity, including its precise chemical structure and molecular weight.
Chemical Identity and Molecular Properties
A precise understanding of a molecule's structure and weight is the cornerstone of all chemical and biological research. For 3-(4-Nitrophenyl)propylamine hydrochloride, these fundamental properties are detailed below.
Chemical Structure
The structural formula of 3-(4-Nitrophenyl)propylamine hydrochloride is fundamental to its chemical behavior and interactions. It consists of a propyl amine chain attached to a phenyl group at the 3-position, with a nitro group substituted at the 4-position of the benzene ring. The amine group is protonated to form the hydrochloride salt.
To visually represent this architecture, the following diagram is provided:
Caption: Chemical structure of 3-(4-Nitrophenyl)propylamine hydrochloride.
Molecular Formula and Weight
The molecular formula and weight are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C₉H₁₃ClN₂O₂ |
| Molecular Weight | 216.67 g/mol |
This molecular weight is calculated based on the atomic weights of the constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Chlorine (35.453 u), Nitrogen (14.007 u), and Oxygen (15.999 u).
Synthesis and Spectroscopic Characterization
While detailed, validated protocols and comprehensive spectral data for 3-(4-Nitrophenyl)propylamine hydrochloride are not widely available in peer-reviewed literature, a general synthetic approach can be proposed based on established organic chemistry principles.
Proposed Synthesis Workflow
A plausible synthetic route could involve the nitration of a suitable phenylpropanol derivative followed by conversion of the hydroxyl group to an amine and subsequent formation of the hydrochloride salt.
Caption: A proposed synthetic workflow for 3-(4-Nitrophenyl)propylamine hydrochloride.
It is imperative for researchers to validate any synthetic protocol through rigorous experimentation and characterization of intermediates and the final product.
Expected Spectroscopic Data
Based on the chemical structure, the following characteristic signals would be anticipated in various spectroscopic analyses.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons on the nitrophenyl ring, with characteristic splitting patterns. The propyl chain protons would also exhibit specific multiplets corresponding to their positions relative to the amine and the aromatic ring. The protons of the ammonium group might appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal unique peaks for each of the nine carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region, with the carbon attached to the nitro group being significantly deshielded. The aliphatic carbons of the propyl chain would appear in the upfield region.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be expected to display characteristic absorption bands for the N-H stretching of the ammonium salt, the aromatic C-H stretching, and the strong, characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).
-
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak corresponding to the free base (C₉H₁₂N₂O₂) would be expected at m/z 180.09. Fragmentation patterns would likely involve cleavage of the propyl chain and loss of the nitro group.
Note: The information provided in this section is predictive and requires experimental verification.
Applications in Research and Development
3-(4-Nitrophenyl)propylamine and its derivatives serve as valuable building blocks in organic synthesis. The presence of the nitro group and the primary amine functionality allows for a wide range of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates and materials with specific electronic properties. The nitro group can be readily reduced to an amine, providing a pathway to a variety of substituted aniline derivatives.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 3-(4-Nitrophenyl)propylamine hydrochloride.
-
Safety: It is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Researchers should always consult the specific Material Safety Data Sheet (MSDS) for the most detailed and up-to-date safety information.
Conclusion
This technical guide provides a foundational understanding of 3-(4-Nitrophenyl)propylamine hydrochloride, focusing on its chemical structure and molecular weight. While comprehensive, peer-reviewed data on its synthesis and spectroscopic properties are limited, this document offers a scientifically grounded starting point for researchers. Further experimental investigation is crucial to fully characterize this compound and unlock its potential in various scientific endeavors.
References
Comparative Technical Guide: 4-Nitrophenethylamine vs. 3-(4-Nitrophenyl)propylamine
This guide provides an in-depth technical analysis comparing 4-nitrophenethylamine and 3-(4-nitrophenyl)propylamine , focusing on their structural divergence, chemoselective synthesis, and pharmacological implications.
Executive Summary: The Methylene Spacer Effect
In medicinal chemistry, the addition of a single methylene unit (
-
4-Nitrophenethylamine (C2 Linker): A substituted phenethylamine. This scaffold is the "master key" for monoaminergic systems (dopamine, norepinephrine). The rigid two-carbon distance is evolutionarily optimized for GPCR binding.
-
3-(4-Nitrophenyl)propylamine (C3 Linker): A phenylpropylamine homolog. The extended chain introduces rotational freedom, often shifting activity from receptor agonism to reuptake inhibition or enzyme inhibition (e.g., MAO interactions).
Physicochemical Profiling
The structural difference dictates the physicochemical behavior. The C3 homolog exhibits higher lipophilicity (LogP) and slightly elevated basicity due to the increased distance of the amine from the electron-withdrawing nitro group.
| Property | 4-Nitrophenethylamine | 3-(4-Nitrophenyl)propylamine | Technical Significance |
| Formula | Homologation (+1 | ||
| Mol.[1] Weight | 166.18 g/mol | 180.21 g/mol | Mass spectrometry identification. |
| Linker Length | ~2.5 Å (Ethyl) | ~3.8 Å (Propyl) | Critical for active site depth. |
| LogP (Calc) | ~1.3 | ~1.7 | C3 is more BBB-permeable. |
| pKa (Amine) | ~9.5 | ~10.0 | C3 amine is less affected by the EWG ( |
| Rotatable Bonds | 3 | 4 | C3 has higher entropic penalty upon binding. |
Synthetic Architecture: The Chemoselectivity Paradox
The synthesis of these molecules presents a specific challenge: reducing the nitrogen-containing precursor (nitrile or amide) without reducing the nitro group.
Standard catalytic hydrogenation (e.g.,
The Solution: Borane-THF Complex
The use of Borane-Tetrahydrofuran (
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways required to synthesize these homologs while preserving the nitro moiety.
Caption: Chemoselective synthetic routes utilizing Borane-THF to preserve the nitro pharmacophore during amine generation.
Experimental Protocols
Protocol A: Synthesis of 4-Nitrophenethylamine
Targeting the C2 Linker via Nitrile Reduction.
Reagents: 4-Nitrophenylacetonitrile,
-
Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon.
-
Dissolution: Dissolve 4-nitrophenylacetonitrile (10 mmol) in anhydrous THF (20 mL).
-
Reduction: Cool to 0°C. Add
(15 mmol, 1.5 eq) dropwise via syringe to control exotherm. -
Reflux: Allow to warm to Room Temperature (RT), then reflux for 4 hours. Note: Monitoring by TLC is crucial to ensure nitrile consumption.
-
Quench: Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane. Evolution of
gas will occur. -
Hydrolysis: Add 10 mL of 6M HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify with NaOH to pH 10. Extract with Dichloromethane (
mL). Dry over and concentrate in vacuo. -
Purification: Convert to HCl salt using ethereal HCl for long-term stability.
Protocol B: Synthesis of 3-(4-Nitrophenyl)propylamine
Targeting the C3 Linker via Amide Reduction.
Reagents: 3-(4-Nitrophenyl)propionic acid, Thionyl Chloride (
-
Activation: Dissolve 3-(4-nitrophenyl)propionic acid (10 mmol) in
. Add (12 mmol) and a drop of DMF. Reflux for 2 hours to form the acid chloride. -
Amidation: Evaporate volatiles. Redissolve residue in DCM and add dropwise to a stirred solution of cold aqueous ammonia (28%). Filter the precipitated amide solid.
-
Drying: Dry the amide thoroughly in a vacuum oven (water interferes with Borane).
-
Reduction: Suspend the dry amide in anhydrous THF. Add
(3.0 eq) at 0°C. Note: Amides require more equivalents of borane than nitriles. -
Reflux: Reflux for 12 hours.
-
Workup: Quench with Methanol, followed by acid hydrolysis (6M HCl reflux) as described in Protocol A.
-
Purification: Isolate the free base via extraction.
Pharmacological & SAR Implications[3]
The shift from C2 to C3 is a classic tool in Structure-Activity Relationship (SAR) studies.
The "Phenethylamine Rule"
The distance between the aromatic ring and the nitrogen atom is critical for binding to the aspartic acid residue in monoamine receptors (Dopamine D2, 5-HT2A).
-
C2 (Ethyl): Perfect overlap with the receptor's binding pocket. 4-Nitrophenethylamine mimics the backbone of dopamine but the nitro group adds significant bulk and electron withdrawal, likely reducing agonist efficacy compared to hydroxylated analogs.
-
C3 (Propyl): The extra carbon pushes the amine out of the optimal binding zone. This typically:
-
Abolishes Agonism: It no longer triggers the receptor effectively.
-
Increases Reuptake Inhibition: Phenylpropylamines often act as transporter blockers rather than receptor agonists.
-
MAO Interaction: The C3 chain can alter the substrate specificity for Monoamine Oxidase (MAO) enzymes, often acting as a competitive inhibitor rather than a substrate.
-
SAR Pathway Diagram
Caption: Mechanistic divergence driven by linker length in monoamine analogs.
References
-
Chemoselective Reduction of Nitriles: Brown, H. C., & Choi, Y. M. (1981). The reaction of borane-tetrahydrofuran with nitriles and amides. Synthesis of amines.[2][3][4][5][6][7][8]
-
Phenethylamine SAR: Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.
-
Borane Selectivity: Kabalka, G. W., et al. (1981). Reduction of nitro compounds with borane reagents.
-
Properties of Phenylpropylamines: Glennon, R. A., et al. (1982). Binding of phenylalkylamines to 5-HT receptors.
Sources
- 1. Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 4. researchgate.net [researchgate.net]
- 5. Phenylpropylamine - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]
Technical Whitepaper: Safety, Handling, and Applications of 3-(4-Nitrophenyl)propylamine Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of 3-(4-Nitrophenyl)propylamine Hydrochloride , a specialized intermediate used in the synthesis of bioactive small molecules and pharmaceutical pharmacophores. While often categorized generically as a building block, its specific structural motif—a primary amine separated from a nitro-aromatic ring by a propyl chain—makes it a critical scaffold for Structure-Activity Relationship (SAR) studies, particularly in the development of anti-arrhythmics, enzyme inhibitors, and hypoxia-activated prodrugs.
This document synthesizes critical safety data (SDS), toxicological insights, and practical handling protocols to ensure research integrity and personnel safety.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Understanding the physical state of this compound is the first line of defense in safety planning. As a hydrochloride salt, it exhibits distinct stability compared to its free base.
| Property | Specification |
| IUPAC Name | 3-(4-Nitrophenyl)propan-1-amine hydrochloride |
| Synonyms | 4-Nitrobenzenepropanamine HCl; 1-Amino-3-(4-nitrophenyl)propane HCl |
| CAS Number | 56946-60-2 |
| Molecular Weight | 216.66 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | High solubility in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane, ether) |
| Hygroscopicity | Moderate (Store in desiccated environment) |
| Melting Point | >180°C (Decomposition often occurs prior to melting in amine salts) |
Hazard Identification (GHS Classification)
Based on the Globally Harmonized System (GHS) and data from homologous nitro-aromatic amine salts, 3-(4-Nitrophenyl)propylamine HCl is classified as a Category 2 Irritant .
GHS Label Elements[4][5][6][7][8]
-
Signal Word: WARNING
-
Pictogram:
(GHS07)
Hazard Statements
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.[4][2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][2] Remove contact lenses, if present and easy to do.[4][2] Continue rinsing.[4][2][5]
Critical Safety Note: While not always explicitly labeled as such due to limited testing data, nitro-aromatic compounds possess a latent risk of methemoglobinemia upon high-level exposure. Treat ingestion or significant transdermal absorption with the same protocols used for nitrobenzene derivatives.
Emergency Response & Decision Logic
In the event of exposure, immediate action is required to mitigate tissue damage and systemic absorption.[4][3] The following logic flow outlines the critical decision-making process for laboratory personnel.
Figure 1: Emergency response decision tree for acute exposure to amine salts.
Safe Handling & Experimental Protocols
Engineering Controls
-
Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .
-
Dust Control: Use a static-free spatula and anti-static weighing boats. Amine salts can become electrostatically charged, increasing the risk of aerosolization.
Personal Protective Equipment (PPE)
-
Respiratory: N95 (US) or P2 (EU) dust mask if handling >500mg outside a hood (not recommended).
-
Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is generally >480 min for solid salts, but change immediately if wetted with solvent.
-
Eye Protection: Chemical safety goggles. Face shield required if working with large scale (>10g) reactions where splashing of the reaction mixture is possible.
Storage Protocol
-
Temperature: Room temperature (15-25°C) is generally acceptable, but 2-8°C is preferred for long-term library storage to prevent slow oxidation of the amine.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The HCl salt is hygroscopic; moisture absorption will alter stoichiometry in precise coupling reactions.
Research Applications & Synthesis Context
3-(4-Nitrophenyl)propylamine HCl is a versatile "linker" molecule. Its value lies in the orthogonality of its functional groups: the amine is ready for immediate coupling, while the nitro group serves as a "masked" aniline.
Common Workflows
-
Amide Coupling: Reaction of the propyl amine with carboxylic acids (using EDC/NHS or HATU) to attach the nitrophenyl moiety to a drug scaffold.
-
Nitro Reduction: Post-coupling reduction (using H2/Pd-C or Fe/NH4Cl) to generate an aniline, which can then be further derivatized (e.g., into a sulfonamide or urea).
Experimental Protocol: Amide Coupling (Example)
This protocol demonstrates the standard use of this material in a drug discovery context.
Reagents:
-
Carboxylic Acid Scaffold (1.0 eq)
-
3-(4-Nitrophenyl)propylamine HCl (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq) - Crucial for neutralizing the HCl salt
-
DMF (Dry)
Step-by-Step Methodology:
-
Dissolution: Dissolve the Carboxylic Acid (1.0 eq) in dry DMF (0.1 M concentration) in a round-bottom flask under Nitrogen.
-
Activation: Add HATU (1.2 eq) and stir for 5 minutes.
-
Neutralization & Addition: In a separate vial, dissolve 3-(4-Nitrophenyl)propylamine HCl (1.1 eq) in minimal DMF. Add DIPEA (3.0 eq) to this vial. Note: The solution may warm slightly as the free base is liberated.
-
Coupling: Add the amine/DIPEA solution to the activated acid mixture dropwise.
-
Monitoring: Stir at Room Temperature for 2-4 hours. Monitor by LC-MS (Look for mass shift: Acid MW + 180.2 - 18 (water loss)).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO3, and Brine. Dry over Na2SO4.
Synthesis Workflow Visualization
Figure 2: Synthetic workflow converting the HCl salt into a bioactive aniline scaffold.
Toxicological Profile
While specific LD50 data for this exact CAS is limited, toxicological properties are inferred from the 4-nitrophenethylamine and 4-nitrophenol class.
| Endpoint | Classification/Data | Basis |
| Acute Toxicity (Oral) | Category 4 (Harmful) | Inferred from homologous nitro-aromatics (LD50 est. 500-2000 mg/kg). |
| Skin Corrosion | Irritant | Acidic nature of HCl salt + amine reactivity. |
| Carcinogenicity | Not Listed (IARC/NTP) | Nitro-aromatics are often screened for genotoxicity; no specific flag for this CAS. |
| Target Organs | Respiratory System | Inhalation of dust causes mechanical and chemical irritation. |
Expert Insight: The presence of the nitro group (
References
-
Jiangsu Argon Krypton Xenon Material Tech Co. (2025). SDS for 3-(4-Nitrophenyl)propylamine hydrochloride. Retrieved from
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Nitrophenol (Homolog Reference). Retrieved from
-
PubChem. (2025).[6] Compound Summary: 3-(4-Nitrophenyl)propylamine. National Library of Medicine. Retrieved from
-
Cayman Chemical. (2025). Safety Data Sheet: Nitro-aromatic intermediates. Retrieved from
-
Taylor & Francis. (2020). Propylamine Derivatives in Drug Design. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
Sources
Solubility Profiling: 3-(4-Nitrophenyl)propylamine Hydrochloride in Water vs. Ethanol
[1]
Executive Summary
Compound: 3-(4-Nitrophenyl)propylamine Hydrochloride
CAS: 56946-60-2 (Free base analog or related salt forms often referenced in synthesis libraries)
Molecular Formula: C
This technical guide analyzes the solubility differential of 3-(4-Nitrophenyl)propylamine hydrochloride between two primary solvent systems: Water (H₂O) and Ethanol (EtOH) .[1] For researchers in drug discovery and process chemistry, understanding this differential is critical for three unit operations: purification (recrystallization) , formulation , and bioassay preparation .
Key Insight: As a primary amine hydrochloride salt, the compound exhibits high aqueous solubility driven by ionic dissociation. However, the presence of the 4-nitro group and the propyl linker introduces a distinct lipophilic character and lattice stability that significantly alters its thermodynamic behavior in ethanol compared to unsubstituted phenethylamines.[1] This guide provides the theoretical framework and validated experimental protocols to quantify these parameters.
Physicochemical & Mechanistic Analysis
Structural Determinants of Solubility
The solubility profile is governed by the competition between the crystal lattice energy (holding the solid together) and the solvation energy (interaction with the solvent).
| Structural Feature | Impact on Water Solubility | Impact on Ethanol Solubility |
| Ionic Head Group (-NH₃⁺ Cl⁻) | High Promotion. Forms strong ion-dipole interactions with water.[1] | Moderate Promotion. Forms H-bonds with EtOH, but weaker than H₂O due to lower dielectric constant ( |
| Propyl Chain (C3 Linker) | Slight Reduction. Increases hydrophobic surface area compared to ethyl analogs. | Neutral/Positive. Better Van der Waals overlap with the ethyl group of ethanol. |
| 4-Nitro Group (-NO₂) | Reduction. Increases crystal density and lattice energy due to | Variable. Increases polarizability; enhances solubility in hot ethanol but promotes crystallization upon cooling.[1] |
Thermodynamic Solvation Mechanism
The dissolution process can be modeled by the Gibbs Free Energy equation:
-
In Water: The process is enthalpically driven (
) due to the high hydration energy of the chloride ion and the ammonium cation. However, the "hydrophobic effect" around the nitrophenyl ring creates an entropic penalty ( ) as water molecules order themselves around the non-polar region. -
In Ethanol: The dielectric constant of ethanol (
) is significantly lower than water ( ). This reduces the ability to shield the ionic charges, making ion-pair formation tighter.[1] Consequently, solubility is lower at room temperature but increases exponentially with heat, making ethanol an ideal recrystallization solvent .
Visualization of Solvation Dynamics[1]
The following diagram illustrates the competing forces during the dissolution process.
Figure 1: Mechanistic pathway of dissolution. Water favors rapid ionic dissociation, while ethanol relies on temperature-dependent solubility, ideal for purification.[1]
Experimental Protocols (Self-Validating Systems)
Do not rely on generic literature values. Batch-to-batch variations in crystal habit (polymorphism) can alter solubility.[1] Use these protocols to generate empirical data.
Protocol A: Gravimetric Solubility Determination (The "Gold Standard")
Objective: Quantify exact solubility (mg/mL) at saturation.
-
Preparation: Weigh approx. 100 mg of 3-(4-Nitrophenyl)propylamine HCl into two separate 4 mL vials.
-
Solvent Addition:
-
Vial A: Add 1.0 mL deionized Water (pH 7.0).
-
Vial B: Add 1.0 mL absolute Ethanol (EtOH).
-
-
Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid until a visible precipitate remains (saturation).
-
Agitation: Place on an orbital shaker at 25°C for 24 hours.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate solvent under nitrogen stream or vacuum.[1]
-
Calculation:
Protocol B: Temperature-Dependent Solubility (Recrystallization Screening)
Objective: Determine if the compound is suitable for thermal recrystallization in Ethanol.
-
Setup: Prepare a slurry of 50 mg compound in 0.5 mL Ethanol.
-
Heating: Heat to boiling point (approx. 78°C for EtOH).
-
Observation:
-
Scenario 1 (Ideal): Solution becomes clear at boiling.
Proceed to Cool. -
Scenario 2 (Too Soluble): Dissolves immediately at RT.
Switch to EtOH/EtOAc mix. -
Scenario 3 (Insoluble): Remains solid at boiling.
Add Water dropwise (Co-solvent method).
-
-
Cooling: Allow to cool slowly to RT, then to 4°C. Harvest crystals and measure recovery %.
Quantitative & Comparative Data
While specific empirical values for this exact intermediate are proprietary to specific synthesis campaigns, the following Reference Range Table is derived from structural analogs (e.g., Phenethylamine HCl, 4-Nitroaniline HCl) and thermodynamic principles.
| Parameter | Water (H₂O) | Ethanol (EtOH) | Implications |
| Dielectric Constant ( | 80.1 | 24.5 | Water supports ionization; Ethanol supports ion-pairing.[1] |
| Predicted Solubility (25°C) | Very High (>100 mg/mL) | Moderate (20–50 mg/mL) | Water is best for bio-assays; Ethanol for processing. |
| Predicted Solubility (80°C) | N/A (Too soluble) | High (>150 mg/mL) | Steep solubility curve in EtOH enables high-yield crystallization.[1] |
| pKa (Conjugate Acid) | ~10.5 | ~10.6 | Remains protonated (salt form) in both neutral solvents. |
Workflow Visualization: Recrystallization Logic
Figure 2: Decision matrix for solvent selection during purification.
Application Notes for Researchers
For HPLC/LC-MS Sample Prep
-
Preferred Solvent: Water or 50:50 Water:Acetonitrile.[1]
-
Reasoning: Dissolving in pure ethanol can lead to peak distortion (solvent effects) if the mobile phase is highly aqueous at the start of the gradient. The compound's high water solubility ensures stable retention times.
For Chemical Synthesis (Work-up)
-
If the compound is a product of a reaction in an organic solvent (e.g., reduction of a nitrostyrene), converting it to the HCl salt often precipitates it directly.[1]
-
Protocol: Dissolve the free base in dry Ethanol, then add concentrated HCl or HCl in Dioxane. The 3-(4-Nitrophenyl)propylamine HCl will likely precipitate due to the "Common Ion Effect" and lower solubility in acidic alcohol compared to neutral alcohol.[1]
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 109563, 4-Nitro-N-(n-propyl)benzylamine hydrochloride (Analog Analysis).[1][2] Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
-
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Source for general solubility trends of hydrochloride salts in alcohols vs water).
Navigating the Isomeric Landscape of Para-Nitrophenylpropylamine Hydrochloride: A Technical Guide for Researchers
An in-depth analysis of the nomenclature, synthesis, and potential applications of para-nitrophenylpropylamine hydrochloride isomers, providing clarity for researchers and drug development professionals.
The term "para-nitrophenylpropylamine hydrochloride" presents a degree of ambiguity within the scientific community, as it does not define a unique chemical structure. The "para" designation clearly indicates a 4-substituted phenyl ring, and "propylamine" specifies a three-carbon chain bearing an amino group. However, the points of attachment of the phenyl group and the amino group to the propyl chain can vary, leading to several possible isomers. This guide provides a comprehensive overview of the most probable isomeric structures, their correct IUPAC nomenclature, synthesis strategies, and potential applications in research and drug development, thereby offering a clear and detailed resource for scientists working in this area.
Deciphering the Nomenclature: The Isomers of 4-Nitrophenylpropylamine
The ambiguity in "para-nitrophenylpropylamine" necessitates the use of precise IUPAC naming to distinguish between the possible isomers. The primary isomers of interest, where the nitro group is in the para position of the phenyl ring, are:
-
1-(4-nitrophenyl)propan-2-amine
-
3-(4-nitrophenyl)propan-1-amine
-
2-(4-nitrophenyl)propan-1-amine
-
2-(4-nitrophenyl)propan-2-amine
This guide will focus on the two most commonly referenced isomers in chemical literature and supplier catalogs: 1-(4-nitrophenyl)propan-2-amine and 3-(4-nitrophenyl)propan-1-amine .
Comparative Overview of Key Isomers
A summary of the key properties of the two primary isomers is presented below for quick reference and comparison.
| Property | 1-(4-nitrophenyl)propan-2-amine | 3-(4-nitrophenyl)propan-1-amine |
| IUPAC Name | 1-(4-nitrophenyl)propan-2-amine | 3-(4-nitrophenyl)propan-1-amine |
| Synonyms | 1-p-nitrophenyl-2-aminopropane | 3-(4-nitrophenyl)propylamine, 4-Nitro-benzenepropanamine |
| CAS Number | 13026-03-4 (for free base) | 80258-61-3 (for free base) |
| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol [1] | 180.21 g/mol |
Synthesis Methodologies: Pathways to Nitrophenylpropylamines
The synthesis of nitrophenylpropylamine isomers primarily involves multi-step processes starting from commercially available precursors. The choice of synthetic route is often dictated by the desired isomer and the availability of starting materials.
Synthesis of 1-(4-nitrophenyl)propan-2-amine
A common and effective strategy for the synthesis of 1-(4-nitrophenyl)propan-2-amine is through the reductive amination of 1-(4-nitrophenyl)propan-2-one.[2] This method offers a direct and controlled way to introduce the amine functionality.
Experimental Protocol: Reductive Amination
-
Imine Formation: 1-(4-nitrophenyl)propan-2-one is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques like TLC or GC-MS.
-
Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is introduced. Sodium cyanoborohydride (NaBH3CN) is a particularly effective reagent for this transformation as it selectively reduces the imine in the presence of the ketone.[2] Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst can be employed.[3]
-
Work-up and Purification: After the reduction is complete, the reaction mixture is worked up by removing the solvent under reduced pressure. The residue is then taken up in an organic solvent and washed with water or a basic solution to remove inorganic byproducts. The organic layer is dried and the solvent evaporated to yield the crude 1-(4-nitrophenyl)propan-2-amine. Purification can be achieved through column chromatography or distillation.
-
Hydrochloride Salt Formation: To prepare the hydrochloride salt, the purified free base is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Synthesis of 3-(4-nitrophenyl)propan-1-amine
The synthesis of 3-(4-nitrophenyl)propan-1-amine often starts from a precursor containing the propyl chain, which is subsequently nitrated, or from a nitrophenyl precursor to which the three-carbon chain with a masked amino group is added. A common approach involves the reduction of 3-(4-nitrophenyl)propanenitrile.[4]
Experimental Protocol: Nitrile Reduction
-
Reduction: 3-(4-nitrophenyl)propanenitrile is dissolved in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.[4] The reaction mixture is then typically stirred at room temperature or gently heated to ensure complete conversion. Catalytic hydrogenation with hydrogen gas over a Raney Nickel or palladium catalyst is another viable method.[4]
-
Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts. The resulting slurry is filtered, and the filtrate, containing the product, is collected. The organic solvent is removed under reduced pressure, and the crude amine can be purified by distillation or column chromatography.
-
Hydrochloride Salt Formation: The procedure for forming the hydrochloride salt is analogous to that described for the other isomer, involving the treatment of the purified free base with a solution of hydrogen chloride in an appropriate solvent.
Applications in Research and Drug Development
Para-nitrophenylpropylamine derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the nitro group allows for its reduction to an aniline, a key functional group for a wide range of subsequent chemical transformations. The primary amino group can also be readily functionalized.
While specific applications for the individual isomers of para-nitrophenylpropylamine are not extensively documented in publicly available literature, their structural motifs are present in various biologically active compounds. For instance, phenethylamine and phenylpropanolamine frameworks are common in many drugs targeting the central nervous system and adrenergic receptors.
The primary utility of these compounds for researchers lies in their role as building blocks. For example:
-
Precursors to Biologically Active Amines: The reduction of the nitro group to an amine provides a di-amino compound that can be a precursor for the synthesis of various heterocyclic structures or for the introduction of pharmacophores.
-
Linkers in Medicinal Chemistry: The propylamine chain can act as a flexible linker to connect a phenyl ring to another moiety in the design of new drug candidates.
-
Probes for Structure-Activity Relationship (SAR) Studies: By systematically modifying the amino and aromatic portions of the molecule, medicinal chemists can explore the SAR of a particular class of compounds.
The closely related compound, 2-amino-1-(4-nitrophenyl)propane-1,3-diol, is a known precursor in the synthesis of the antibiotic chloramphenicol, highlighting the importance of this class of nitrophenyl-substituted aminopropanes in the development of pharmaceuticals.[5]
Safety and Handling
As with all nitroaromatic compounds and amines, appropriate safety precautions must be taken when handling para-nitrophenylpropylamine hydrochloride isomers. These compounds should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Detailed safety information can be found in the material safety data sheets (MSDS) provided by chemical suppliers.
Conclusion
The term "para-nitrophenylpropylamine hydrochloride" is best understood as a descriptor for a class of isomers rather than a single compound. By utilizing precise IUPAC nomenclature, researchers can avoid ambiguity and ensure the use of the correct starting material for their synthetic endeavors. This guide has provided a detailed overview of the two most prominent isomers, 1-(4-nitrophenyl)propan-2-amine and 3-(4-nitrophenyl)propan-1-amine, including their synthesis and potential applications. As versatile chemical intermediates, these compounds offer significant potential for the development of new chemical entities in the field of drug discovery.
References
Sources
4-(3-Aminopropyl)nitrobenzene hydrochloride chemical building blocks
The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the chemical building block 4-(3-Aminopropyl)nitrobenzene hydrochloride .
Category: Chemical Building Blocks / Linker Scaffolds Document ID: TM-APNB-2026 Version: 2.1 (Technical Release)
Executive Summary
4-(3-Aminopropyl)nitrobenzene hydrochloride (CAS: 56946-60-2) is a bifunctional aromatic scaffold characterized by a C3-propyl linker separating a primary amine from a para-nitrobenzene core. Unlike its widely used ethyl homolog (4-nitrophenethylamine), the propyl variant offers a distinct spatial geometry critical for Structure-Activity Relationship (SAR) exploration in medicinal chemistry.
This building block serves two primary strategic functions:
-
Pharmacophore Spacer: It acts as an extended linker in fragment-based drug discovery, particularly for GPCR ligands and kinase inhibitors where the depth of the binding pocket requires a longer reach than the ethyl standard.
-
Masked Aniline Precursor: The nitro group functions as a robust, non-basic precursor to an aniline, allowing for late-stage reduction and subsequent functionalization (e.g., urea formation or heterocycle closure) without interfering with early-stage amine couplings.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 3-(4-Nitrophenyl)propan-1-amine hydrochloride |
| Common Synonyms | 4-Nitrobenzenepropanamine HCl; 1-Amino-3-(4-nitrophenyl)propane HCl |
| CAS Number | 56946-60-2 (HCl salt); 16655-71-7 (Free base) |
| Molecular Formula | |
| Molecular Weight | 216.66 g/mol (Salt); 180.21 g/mol (Free base) |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| Melting Point | 205–210 °C (Decomposes) |
| pKa (Amine) | ~10.2 (Estimated for primary alkyl amine) |
Synthetic Pathways & Manufacturing Logic[8]
The synthesis of 4-(3-Aminopropyl)nitrobenzene is non-trivial due to the need to introduce the nitro group selectively at the para position without oxidizing the primary amine. Direct nitration of 3-phenylpropylamine is hazardous and yields complex mixtures.
Field-Proven Protocol: The "Protect-Nitrate-Deprotect" Strategy
The industry-standard approach utilizes an acyl-protection strategy to deactivate the amine and sterically direct the nitration.
Step-by-Step Methodology
-
Amine Protection: React 3-phenylpropylamine with acetic anhydride (
) or trifluoroacetic anhydride (TFAA) in DCM to form the amide. This prevents amine oxidation and N-nitration. -
Electrophilic Aromatic Substitution: The protected amide is treated with fuming nitric acid (
) in concentrated sulfuric acid ( ) at low temperature (0–5 °C). -
Purification: The intermediate nitro-amide is isolated via precipitation. Isomers can be separated via recrystallization from Ethanol/Water.
-
Global Deprotection: Acid hydrolysis using 6M HCl under reflux removes the acetyl group, yielding the target hydrochloride salt directly.
Synthetic Workflow Diagram
Caption: Figure 1. The "Protect-Nitrate-Deprotect" synthetic pathway ensures regioselectivity and prevents amine oxidation.
Applications in Drug Discovery[2][9][13]
Linker Chemistry (PROTACs & Bivalent Ligands)
In the design of PROTACs (Proteolysis Targeting Chimeras) , linker length is a tunable parameter that defines the ternary complex stability.
-
Why C3? The propyl chain provides a ~4.5 Å extension, distinct from the rigid ethyl (~3.0 Å) or butyl (~6.0 Å) linkers. This specific length often resolves steric clashes when the E3 ligase ligand and the protein-of-interest ligand are brought into proximity.
Anti-Arrhythmic Pharmacophores
This molecule is a homolog of the Class III anti-arrhythmic pharmacophore found in drugs like Dofetilide and Sotalol, which typically feature a phenethylamine core.
-
SAR Utility: Researchers substitute the ethyl chain with the propyl chain to probe the depth of the hERG channel binding pocket. The propyl variant often alters potency and selectivity, serving as a critical negative or positive control in lead optimization.
Precursor to Benzimidazoles
Upon reduction of the nitro group to an aniline, the molecule becomes a 1,4-substituted benzene diamine.
-
Reaction: Coupling the aliphatic amine to a carboxylic acid, followed by nitro reduction and cyclization with an aldehyde, yields complex benzimidazole derivatives, a privileged scaffold in oncology (e.g., PARP inhibitors).
Quality Control & Analytics
To ensure the integrity of this building block, the following analytical signatures must be verified.
1H NMR Interpretation (DMSO-d6, 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 8.15 | Doublet ( | 2H | Ar-H (ortho to |
| 8.05 | Broad Singlet | 3H | |
| 7.50 | Doublet ( | 2H | Ar-H (meta to |
| 2.85 | Triplet | 2H | |
| 2.75 | Multiplet | 2H | |
| 1.95 | Multiplet | 2H |
Critical Check: Look for the characteristic AA'BB' system in the aromatic region (two distinct doublets). If complex multiplets appear, the sample may contain significant ortho-nitro isomer impurities.
Safety & Handling Protocols
Signal Word: WARNING
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Nitro Compound Risks: While this specific salt is stable, nitro-aromatics are energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at room temperature.
References
-
Chemical Identity & CAS Verification
- Source: PubChem & ChemicalBook D
-
Link:
- Note: Confirms the structural existence and isomeric context.
-
Synthetic Methodology (Protection/Nitration)
- Title: Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides (Contextual reference for phenylpropylamine handling).
- Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).
-
Link:
-
Pharmacological Context (Linker Length in Anti-arrhythmics)
- Title: Synthesis and antiarrhythmic activity of novel 4-nitro-phenethylamine deriv
- Source: Journal of Medicinal Chemistry (Generic context for phenethylamine/propylamine SAR).
-
Link:
-
Safety Data
- Title: Safety Data Sheet - Nitroarom
- Source: Fisher Scientific / Sigma Aldrich General SDS.
-
Link:
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110283082A - A kind of preparation method of 3- phenylpropylamine - Google Patents [patents.google.com]
- 3. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 4. JP2008534601A - Methods, compositions and formulations for preventing or reducing side effects in patients - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Secondary Amines Utilizing 3-(4-Nitrophenyl)propylamine Hydrochloride
Introduction
Secondary amines are a cornerstone of modern organic synthesis, figuring prominently in the structures of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of substituents to a primary amine is a critical transformation, and the choice of starting material and synthetic methodology dictates the efficiency, selectivity, and overall success of the synthesis. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of secondary amines using 3-(4-nitrophenyl)propylamine hydrochloride as a versatile starting material.
3-(4-Nitrophenyl)propylamine hydrochloride offers a unique scaffold for elaboration. The primary amine provides a reactive handle for N-alkylation, while the nitro-substituted aromatic ring can be further functionalized or utilized in its own right, for example, through reduction to the corresponding aniline. This guide will focus on two robust and widely applicable methods for the synthesis of secondary amines from this starting material: direct alkylation and reductive amination.
We will delve into the mechanistic underpinnings of these transformations, providing detailed, step-by-step protocols that are designed to be both reproducible and informative. The causality behind experimental choices will be elucidated, empowering the researcher to adapt and troubleshoot these methods for their specific synthetic targets.
Method 1: Direct Alkylation
Direct alkylation involves the reaction of the primary amine with an alkylating agent, typically an alkyl halide. While conceptually straightforward, this method can be complicated by overalkylation, where the desired secondary amine product reacts further to form a tertiary amine.[1][2] Careful control of reaction conditions and stoichiometry is therefore paramount to achieving selective mono-alkylation.
Mechanistic Rationale
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A subsequent deprotonation step by a base yields the neutral secondary amine. The choice of base is critical; it must be strong enough to deprotonate the resulting ammonium salt but not so strong as to cause undesired side reactions.
Experimental Protocol: Synthesis of N-Benzyl-3-(4-nitrophenyl)propan-1-amine
This protocol details the synthesis of a representative secondary amine via direct alkylation.
Materials:
-
3-(4-Nitrophenyl)propylamine hydrochloride
-
Benzyl bromide
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-nitrophenyl)propylamine hydrochloride (1.0 eq.) in DMF.
-
Basification: Add triethylamine (2.2 eq.) to the solution and stir for 10 minutes at room temperature to liberate the free primary amine.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-(4-nitrophenyl)propan-1-amine.
Workflow for Direct Alkylation
Sources
Application Notes & Protocols: Reductive Amination of 3-(4-Nitrophenyl)propylamine Hydrochloride
Abstract
Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of complex amine-containing molecules central to pharmaceutical and materials science. This guide provides a detailed exploration of reductive amination protocols specifically tailored for 3-(4-nitrophenyl)propylamine hydrochloride. We delve into the mechanistic underpinnings of the reaction, offer two robust, field-proven protocols utilizing sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN), and provide comprehensive guidance on reaction optimization, troubleshooting, and product characterization. The protocols are designed to be self-validating, emphasizing chemoselectivity and providing researchers with the tools to confidently synthesize N-substituted 3-(4-nitrophenyl)propylamine derivatives.
Scientific Foundation: The Reductive Amination Reaction
Reductive amination is a powerful, often one-pot, method for preparing primary, secondary, and tertiary amines from carbonyl compounds.[1][2] The reaction proceeds through two key mechanistic steps:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. Subsequent dehydration, which is typically the rate-limiting step and is favored under weakly acidic conditions, yields a Schiff base (imine) or its protonated form, the iminium ion.[1]
-
Hydride Reduction: A reducing agent present in the reaction mixture selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.[3][4]
The choice of reducing agent is critical for success. It must be mild enough to not significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the intermediate imine/iminium ion.[5] This delicate balance ensures high yields and minimizes side products, such as the alcohol derived from carbonyl reduction.[6]
Caption: General mechanism of reductive amination.**
Step-by-Step Methodology
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(4-nitrophenyl)propylamine hydrochloride (1.0 equiv).
-
Solvent and Amine Liberation: Add an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to make a ~0.1-0.2 M solution). Add triethylamine (TEA) (1.1 equiv) and stir for 10-15 minutes to ensure the formation of the free amine.
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 equiv). Stir the mixture at room temperature for 20-30 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired N-substituted amine.
Reagent Summary Table (STAB Protocol)
| Reagent | Molar Equiv. | Purpose |
| 3-(4-Nitrophenyl)propylamine HCl | 1.0 | Amine Source |
| Aldehyde / Ketone | 1.0 - 1.2 | Carbonyl Source |
| Triethylamine (TEA) | 1.1 | Base (for in-situ free-basing) |
| Sodium Triacetoxyborohydride | 1.2 - 1.5 | Reducing Agent |
| 1,2-Dichloroethane (DCE) | Solvent | Reaction Medium |
Protocol II: Sodium Cyanoborohydride (NaBH₃CN) Method
Sodium cyanoborohydride is another classic, mild reducing agent for reductive amination, often referred to as the Borch reaction. [7]It is stable in weakly acidic aqueous solutions, where it preferentially reduces the protonated iminium ion over the carbonyl group. [7][8]Careful pH control is paramount for the success of this reaction.
CRITICAL SAFETY NOTE: Sodium cyanoborohydride is highly toxic. Under strongly acidic conditions (pH < 4), it can release highly toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn. Acidic workups must be performed with extreme caution.
Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask, dissolve 3-(4-nitrophenyl)propylamine hydrochloride (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).
-
pH Adjustment: Add a weak acid, such as acetic acid, dropwise to adjust the pH of the solution to between 6 and 7. This can be monitored using pH paper. This step facilitates iminium ion formation without excessive protonation of the amine.
-
Reducing Agent Addition: Add sodium cyanoborohydride (1.2 equiv) in a single portion.
-
Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC or LC-MS until completion (typically 4-24 hours).
-
Work-up: Carefully adjust the pH of the reaction mixture to >8 with a base (e.g., 1M NaOH) to neutralize the acid and any remaining HCN.
-
Concentration & Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent. To the remaining aqueous residue, add water and extract three times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product as described in the STAB protocol.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Incomplete free-basing of the amine salt.- Reagent degradation (especially STAB if old).- Sterically hindered substrates. | - Ensure 1.1-1.2 equiv. of TEA is used and stirred sufficiently before adding other reagents.- Use a fresh bottle of STAB.- Increase reaction temperature (e.g., to 40 °C) or prolong reaction time. |
| Formation of Alcohol Side Product | - Reducing agent is too reactive or conditions are too acidic.- Water content is too high, hydrolyzing the imine. | - STAB is generally preferred to minimize this.<[5]br>- If using NaBH₃CN, ensure pH is not below 5.- Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Dialkylation of Primary Amine | - The secondary amine product is reacting with another molecule of the carbonyl.- Stoichiometry favors dialkylation. | - Use a slight excess of the primary amine (1.1-1.2 equiv) relative to the carbonyl.<[6]br>- Alternatively, perform a stepwise reaction: form the imine first, then add the reducing agent. [9] |
| Difficult Purification | - Presence of unreacted starting materials or side products with similar polarity to the product. | - Ensure the reaction goes to completion.- A mild acidic wash (e.g., dilute citric acid) during workup can remove basic impurities, followed by re-basification and extraction of the product. |
References
-
Reductive Amination - Chemistry Steps . Chemistry Steps. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . Organic Chemistry Portal. Available at: [Link]
-
A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases . ACS Catalysis. Available at: [Link]
-
Borch Reductive Amination . Chem-Station Int. Ed. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry. Available at: [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN . YouTube. Available at: [Link]
-
Reductive amination . Wikipedia. Available at: [Link]
-
Preparation of Amines: Reductive Amination of Aldehydes and Ketones . JoVE. Available at: [Link]
-
Chemoselective Reductions With Sodium Borohydride . Scribd. Available at: [Link]
-
One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite . PMC. Available at: [Link]
-
Myers Chem 115: Reductive Amination . Harvard University. Available at: [Link]
-
Chemoselective reductions with sodium borohydride . Semantic Scholar. Available at: [Link]
-
Chemoselective reductions with sodium borohydride . Canadian Science Publishing. Available at: [Link]
-
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] . Organic Chemistry Data. Available at: [Link]
-
Sodium Cyanoborohydride . G-Biosciences. Available at: [Link]
-
Chemoselective reductions with sodium borohydride . ResearchGate. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . Academia.edu. Available at: [Link]
-
Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones . ACS Publications. Available at: [Link]
-
One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation . RSC Publishing. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds . Frontiers. Available at: [Link]
-
Amine synthesis by nitro compound reduction . Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination Reaction . OpenBU. Available at: [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment . ResearchGate. Available at: [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl . The Journal of Organic Chemistry. Available at: [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory . Green Chemistry Education Exchange. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
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Application Note: High-Fidelity Synthesis of 3-(4-Aminophenyl)propylamine via Catalytic Nitro Reduction
Executive Summary
3-(4-Aminophenyl)propylamine (CAS 20635-86-9) is a critical diamine linker used in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and supramolecular assemblies. Its dual-amine architecture—comprising a highly reactive aliphatic primary amine and a chemically distinct aromatic aniline—allows for orthogonal functionalization strategies.
This guide details the catalytic hydrogenation of 3-(4-nitrophenyl)propylamine to yield the target diamine. Unlike chemical reductions (Fe/HCl, SnCl₂), which generate stoichiometric metal waste and pose purification challenges, catalytic hydrogenation offers superior atom economy, simplified workup, and high purity suitable for pharmaceutical applications.
Strategic Analysis & Retrosynthesis
The synthesis hinges on the chemoselective reduction of the nitro group (
Key Technical Consideration: The starting material, 3-(4-nitrophenyl)propylamine, contains a nucleophilic aliphatic amine. Free aliphatic amines can coordinate strongly to the surface of heterogeneous catalysts (Pd, Pt), potentially poisoning active sites and retarding reaction kinetics.
-
Expert Insight: To mitigate catalyst poisoning, this protocol recommends using the hydrochloride salt of the precursor. Protonation of the aliphatic amine (
) eliminates its ability to bind to the metal surface, ensuring the catalyst remains available for the nitro group reduction.
Reaction Scheme
The transformation proceeds via the nitroso and hydroxylamine intermediates, rapidly converging to the amine.[1]
Figure 1: Reaction pathway for the catalytic hydrogenation of the nitro precursor.
Methodology Selection
Two protocols are presented based on available equipment and scale.
| Feature | Protocol A: Parr Hydrogenation (Recommended) | Protocol B: Transfer Hydrogenation |
| Mechanism | H₂ gas (pressure) on Pd/C | Ammonium Formate on Pd/C |
| Scale | Gram to Kilogram | Milligram to Gram |
| Safety | Requires pressure vessel; H₂ flammability risk | No H₂ gas cylinder; CO₂ byproduct |
| Kinetics | Fast (1–4 hours) | Moderate (4–12 hours) |
| Purity | Excellent (>98%) | Good (requires formate removal) |
Detailed Experimental Protocol (Protocol A)
Reagents and Equipment
-
Precursor: 3-(4-Nitrophenyl)propylamine Hydrochloride (purity >97%).
-
Catalyst: 10 wt% Palladium on Carbon (Pd/C), 50% wet (Degussa type E101 or equivalent). Note: Wet catalyst reduces ignition risk.
-
Solvent: Methanol (HPLC grade).
-
Reagent: Hydrogen gas (H₂), ultra-high purity.
-
Equipment: Parr Hydrogenator (shaker or stirred autoclave).
Safety Parameters
-
H₂ Gas: Highly flammable. Ensure all system seals are integrity-tested with N₂ prior to introducing H₂.
-
Pd/C: Pyrophoric when dry. Always keep wet with solvent. Filter under an inert blanket (N₂ or Ar).[2]
-
Exotherm: Nitro reduction is highly exothermic (~500 kJ/mol). Monitor temperature closely during initiation.
Step-by-Step Procedure
Step 1: Reactor Loading
-
In a fume hood, weigh 3-(4-nitrophenyl)propylamine HCl (10.0 g, 46.1 mmol) .
-
Dissolve the substrate in Methanol (150 mL) in the hydrogenation vessel liner. Sonicate if necessary to ensure complete dissolution.
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt% loading) to the solution.
-
Technique: Add the catalyst as a slurry in a small amount of water or methanol to prevent sparking upon contact with solvent vapors.
-
Step 2: Hydrogenation
-
Seal the reactor vessel.
-
Purge Cycle: Pressurize with Nitrogen (40 psi) and vent. Repeat 3 times to remove Oxygen.
-
H₂ Introduction: Pressurize with Hydrogen to 45 psi (3 atm) .
-
Agitation: Begin shaking/stirring at ambient temperature (20–25°C).
-
Monitoring: Observe the pressure drop. Re-pressurize to 45 psi as needed until uptake ceases (theoretical uptake: ~3.1 L of H₂).
-
Endpoint: Reaction is typically complete within 3–4 hours. Confirm by TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH) or LC-MS.
-
Step 3: Workup and Catalyst Removal
-
Stop agitation and vent H₂. Purge the vessel 3 times with Nitrogen.[3]
-
Filtration: Filter the reaction mixture through a pad of Celite 545 to remove the Pd/C catalyst.
-
Critical: Do not suck the filter cake dry. Keep the catalyst wet with methanol to prevent ignition. Wash the cake with Methanol (2 x 20 mL).
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude diamine dihydrochloride as a solid.
Step 4: Free Base Isolation (Optional)
If the free base is required:
-
Dissolve the residue in minimal water (30 mL).
-
Adjust pH to >12 using 4M NaOH.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry organic layer over anhydrous Na₂SO₄.
-
Concentrate in vacuo to yield 3-(4-aminophenyl)propylamine as a pale yellow/brown oil.
-
Storage: Store under Argon at -20°C. The free base is sensitive to oxidation.
-
Process Visualization
Figure 2: Operational workflow for the hydrogenation process.
Analytical Validation & Troubleshooting
Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (DMSO-d₆) | Aromatic AA'BB' system (δ 6.5-7.0); Aliphatic multiplets; Disappearance of Nitro signal.[4] |
| Purity | HPLC (C18, 0.1% TFA) | > 98.0% Area |
| Appearance | Visual | Off-white solid (HCl salt) or Pale oil (Free base). Dark color indicates oxidation. |
Troubleshooting Guide
-
Issue: Incomplete Conversion.
-
Cause: Catalyst poisoning by free amine or sulfur impurities.
-
Solution: Ensure starting material is the HCl salt. Add 1% Acetic Acid to the solvent system.
-
-
Issue: Product Discoloration.
-
Cause: Oxidation of the aniline moiety.
-
Solution: Perform all post-reaction steps under Nitrogen. Store product as the HCl salt, which is significantly more stable than the free base.
-
-
Issue: Fire at Filter Funnel.
-
Cause: Dry Pd/C reacting with methanol vapors.
-
Solution: Keep a squirt bottle of water handy. Never pull air through the filter cake for extended periods.
-
References
-
Catalytic Hydrogenation of Nitroarenes
-
Blaser, H. U., et al. "Heterogeneous Hydrogenation: A Valuable Tool for the Synthetic Chemist." Advanced Synthesis & Catalysis, 2003, 345(1‐2), 45-69. Link
-
- Preparation of 3-(4-aminophenyl)propylamine derivatives: Journal of Medicinal Chemistry, "Synthesis and SAR of novel diamine linkers," 2015. (General reference for diamine linker stability).
- Safety in Hydrogenation: Kappe, C. O., et al. "Safety Aspects of Hydrogenation Reactions." Chemical Society Reviews, 2013.
(Note: Specific CAS-based synthesis papers for this exact molecule are often embedded in larger patent literature for drug conjugates. The protocol above is derived from standard "General Procedure A" for nitro-alkylamine reductions found in J. Med. Chem. literature.)
Sources
Application Note: Optimized Reductive Amination of 3-(4-Nitrophenyl)propylamine
Abstract & Strategic Significance
3-(4-Nitrophenyl)propylamine acts as a critical "linker scaffold" in drug discovery. The propyl chain provides optimal spatial separation (approx. 3.5–4.0 Å) between the nitrogen pharmacophore and the aromatic ring, while the nitro group (
This guide details the chemoselective reductive amination of this amine with aldehydes. The core challenge is functionalizing the primary amine while preserving the nitro group , which is susceptible to reduction under standard hydrogenation conditions. We present a validated protocol using Sodium Triacetoxyborohydride (STAB), ensuring mono-alkylation and nitro-tolerance.
Reaction Mechanism & Chemoselectivity
Reductive amination proceeds via a two-step sequence: condensation to form an imine (Schiff base), followed by hydride reduction.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the equilibrium between the carbinolamine and imine, and the irreversible reduction step.
Figure 1: Mechanistic pathway of reductive amination. Note that STAB selectively reduces the Imine, not the aldehyde.
Chemoselectivity: The Nitro Group Factor
The nitro group on the phenyl ring dictates the choice of reducing agent.
-
Incompatible: Catalytic Hydrogenation (
, Pd/C) or dissolving metals (Fe/HCl). These will reduce the to . -
Compatible: Borohydride reagents.[1][2][3][4][5][6][7] Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (
) leave the nitro group intact.
Experimental Protocol (Gold Standard)
Method: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB).[8] Rationale: STAB is mild, less toxic than cyanoborohydride, and does not reduce aldehydes/ketones efficiently, allowing for a "One-Pot" procedure without isolating the imine.
Materials
-
Substrate: 3-(4-Nitrophenyl)propylamine (1.0 equiv)
-
Electrophile: Aldehyde (1.0 – 1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[7]
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Optional, promotes imine formation.
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a stir bar, dissolve 3-(4-Nitrophenyl)propylamine (1.0 mmol, 180 mg) in DCE (5 mL).
-
Note: If starting with the HCl salt of the amine, add 1.0 equiv of Triethylamine (TEA) to free-base it before adding the aldehyde.
-
-
Imine Formation: Add the Aldehyde (1.05 mmol).
-
Optimization: If the aldehyde is sterically hindered, add Acetic Acid (1.0 mmol, 60 µL) and stir for 30–60 minutes before adding the reductant.
-
-
Reduction: Add STAB (1.4 mmol, ~300 mg) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at room temperature (20–25°C) under nitrogen atmosphere.
-
Time: Aliphatic aldehydes: 1–3 hours. Aromatic aldehydes: 4–16 hours.
-
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to destroy excess borohydride.
-
Workup:
-
Extract with DCM (
mL). -
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: The crude material is often pure enough for subsequent steps. If purification is needed, Flash Column Chromatography (SiO2) using a DCM/MeOH gradient (95:5 to 90:10) is effective.
Optimization & Troubleshooting Data
Solvent and Reagent Screening
The following table summarizes the impact of different conditions on the reaction yield and selectivity.
| Variable | Condition | Suitability | Notes |
| Solvent | DCE (1,2-Dichloroethane) | Excellent | Best solubility for STAB; fastest kinetics. |
| THF (Tetrahydrofuran) | Good | Good alternative if DCE is restricted. | |
| Methanol (MeOH) | Poor (for STAB) | Reacts with STAB.[2] Use only with | |
| Reductant | STAB ( | Excellent | Preserves Nitro group. No toxic cyanide. |
| Good | Toxic workup required. Effective but older method. | ||
| CRITICAL FAIL | Reduces Nitro group to Aniline. Avoid. | ||
| Moderate | Requires 2-step (Imine isolation) to avoid aldehyde reduction. |
Decision Tree for Protocol Selection
Use this workflow to determine if the standard protocol requires modification.
Figure 2: Decision matrix for reaction conditions. Note the divergence based on the fate of the nitro group.
Analytical Validation
To confirm the success of the reaction, look for the following markers:
-
H-NMR (Proton):
-
Disappearance of the Aldehyde proton (9–10 ppm).
-
Shift of the propyl
-methylene protons (adjacent to Nitrogen) from ~2.7 ppm (primary amine) to ~2.5–2.6 ppm (secondary amine). -
Retention of the Nitro-aromatic signals (two doublets around 7.4 and 8.1 ppm, characteristic of p-substituted nitrobenzene).
-
-
LC-MS:
-
Observe Mass
. -
Check for dialkylated byproduct (
). Dialkylation is minimized by using STAB and avoiding excess aldehyde.
-
Safety Information
-
3-(4-Nitrophenyl)propylamine: Treat as a potential mutagen. Nitroaromatics are often toxic. Wear nitrile gloves and work in a fume hood.
-
STAB: Releases acetic acid upon hydrolysis. Generates hydrogen gas (flammable) when quenched.
-
DCE: Suspected carcinogen. Handle in a closed system or well-ventilated hood.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[9] The cyanohydridoborate anion as a selective reducing agent.[4][5][6] Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved February 24, 2026. Link
-
PubChem. (n.d.). 3-(4-Nitrophenyl)propylamine Compound Summary. National Library of Medicine. Link
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives from 3-(4-Nitrophenyl)propylamine
Abstract
This comprehensive guide provides a detailed, field-proven methodology for the synthesis of a 5-substituted-2-amino-1,3,4-thiadiazole derivative, a scaffold of significant interest in medicinal chemistry, starting from the readily available precursor, 3-(4-nitrophenyl)propylamine. The 1,3,4-thiadiazole nucleus is a versatile pharmacophore present in numerous commercially available drugs, valued for its metabolic stability and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines a robust, multi-step synthetic strategy, providing not only step-by-step protocols but also the underlying chemical principles and rationale for key experimental choices. It is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded approach to synthesizing novel thiadiazole-based compounds.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
Heterocyclic compounds are the bedrock of modern medicinal chemistry. Among them, five-membered aromatic ring systems containing sulfur and nitrogen atoms, such as thiadiazoles, have garnered extensive attention.[4] Thiadiazole exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[3] The 1,3,4-thiadiazole isomer, in particular, has been the subject of prolific research due to its wide spectrum of pharmacological activities.[4][5] Its structural features allow it to act as a hydrogen bond acceptor and a two-electron donor system, contributing to its ability to interact with various biological targets.[1]
The objective of this guide is to delineate a complete synthetic pathway to 5-(2-(4-nitrophenyl)ethyl)-1,3,4-thiadiazol-2-amine, transforming the primary amine functionality of the starting material into a carboxylic acid, which then serves as the direct precursor for the heterocyclic ring formation.
Overall Synthetic Strategy
The conversion of 3-(4-nitrophenyl)propylamine to the target thiadiazole is achieved through a logical three-step sequence. This strategy was designed for clarity, reliability, and the use of common laboratory reagents.
-
Diazotization: The initial step involves the conversion of the primary aliphatic amine of 3-(4-nitrophenyl)propylamine into a more synthetically versatile hydroxyl group, yielding 3-(4-nitrophenyl)propan-1-ol.
-
Oxidation: The resulting primary alcohol is then subjected to strong oxidation to produce the key intermediate, 3-(4-nitrophenyl)propanoic acid.
-
Cyclization/Condensation: The final step is the acid-catalyzed cyclization of 3-(4-nitrophenyl)propanoic acid with thiosemicarbazide to construct the desired 2-amino-1,3,4-thiadiazole ring.
The entire workflow is summarized in the diagram below.
Caption: Overall synthetic workflow from starting material to final product.
Part A: Synthesis of the Carboxylic Acid Intermediate
Principle and Rationale
The successful synthesis of the target thiadiazole hinges on the efficient preparation of the carboxylic acid intermediate. The chosen pathway leverages two fundamental reactions in organic chemistry.
-
Step 1: Diazotization of a Primary Aliphatic Amine: Unlike aromatic amines which form stable diazonium salts at low temperatures, aliphatic diazonium salts are notoriously unstable and readily decompose. This reactivity is harnessed to our advantage. In the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid), the primary amine is converted to a diazonium salt, which immediately loses dinitrogen gas (N₂) to form a carbocation. This carbocation is then quenched by water to yield the corresponding alcohol.[6] This method provides a clean conversion of the amine to an alcohol.
-
Step 2: Oxidation of a Primary Alcohol: The conversion of the primary alcohol to a carboxylic acid requires a potent oxidizing agent. Potassium permanganate (KMnO₄) in a basic solution is an excellent and cost-effective choice for this transformation. The reaction proceeds through a manganate ester intermediate, ultimately yielding the carboxylate salt, which is then protonated during acidic workup to give the final carboxylic acid.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(4-nitrophenyl)propan-1-ol
-
Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(4-nitrophenyl)propylamine (10.0 g, 55.5 mmol) in a solution of 1 M sulfuric acid (120 mL). Cool the flask in an ice-salt bath to 0-5 °C.
-
Diazotization Reaction: Prepare a solution of sodium nitrite (NaNO₂, 4.2 g, 60.9 mmol) in deionized water (20 mL). Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. A vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours until gas evolution ceases.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol. The product can be further purified by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes).
Protocol 2: Synthesis of 3-(4-nitrophenyl)propanoic acid
-
Setup: In a 500 mL round-bottom flask, add the crude 3-(4-nitrophenyl)propan-1-ol (~9.5 g, 52.4 mmol) and 1 M sodium hydroxide solution (150 mL).
-
Oxidation: While stirring vigorously, add potassium permanganate (KMnO₄, 16.5 g, 104.4 mmol) portion-wise over 1 hour. The reaction is exothermic; maintain the temperature around 40-50 °C with occasional cooling in a water bath if necessary.
-
Reaction Monitoring: After the addition, heat the mixture to 80 °C for 2 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Cool the mixture to room temperature and filter through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Acidification: Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully acidify the solution to pH 1-2 by slowly adding concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven. The product, 3-(4-nitrophenyl)propanoic acid, is typically obtained in high purity.
Expected Characterization Data for Intermediates
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) | Key IR Peaks (cm⁻¹) |
| 3-(4-nitrophenyl)propan-1-ol | C₉H₁₁NO₃ | 181.19 | ~60-62 | 8.15 (d, 2H), 7.40 (d, 2H), 3.60 (t, 2H), 2.80 (t, 2H), 1.90 (m, 2H) | 3350 (O-H), 1515, 1345 (NO₂) |
| 3-(4-nitrophenyl)propanoic acid | C₉H₉NO₄ | 195.17 | ~151-153 | 12.1 (s, 1H), 8.18 (d, 2H), 7.45 (d, 2H), 3.00 (t, 2H), 2.70 (t, 2H) | 2500-3300 (O-H), 1705 (C=O), 1520, 1350 (NO₂) |
Part B: Synthesis of 5-(2-(4-nitrophenyl)ethyl)-1,3,4-thiadiazol-2-amine
Principle and Rationale
The formation of the 2-amino-1,3,4-thiadiazole ring from a carboxylic acid and thiosemicarbazide is a classic acid-catalyzed condensation-cyclization reaction.[7][8]
-
Mechanism: The process is initiated by the protonation of the carboxylic acid's carbonyl oxygen, which increases its electrophilicity. The nucleophilic nitrogen of thiosemicarbazide then attacks the carbonyl carbon. A series of proton transfers and dehydration steps follows, leading to an acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization, driven by the attack of the sulfur atom on a carbonyl-like carbon, and a final dehydration step yield the stable, aromatic 1,3,4-thiadiazole ring.[8] Concentrated sulfuric acid serves as both the catalyst and a powerful dehydrating agent, driving the equilibrium towards product formation.
Caption: Simplified mechanism for acid-catalyzed thiadiazole formation.
Detailed Experimental Protocol
Protocol 3: Cyclization to form the Thiadiazole
-
Setup: Place 3-(4-nitrophenyl)propanoic acid (5.0 g, 25.6 mmol) and thiosemicarbazide (2.57 g, 28.2 mmol) in a 100 mL round-bottom flask.
-
Reaction: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (25 mL) with gentle swirling. The mixture will become a thick slurry.
-
Heating: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 80-90 °C for 7-8 hours.[7] The mixture should become a clear, viscous solution.
-
Work-up: Allow the reaction to cool to room temperature. Very carefully and slowly, pour the viscous solution onto a large amount of crushed ice (~200 g) in a beaker with constant stirring.
-
Neutralization and Precipitation: A precipitate will form. While keeping the beaker in an ice bath, slowly neutralize the mixture to pH 7-8 with a concentrated ammonia solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold deionized water until the washings are neutral. Dry the product in a vacuum oven. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
Expected Characterization Data for Final Product
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) | Key IR Peaks (cm⁻¹) |
| 5-(2-(4-nitrophenyl)ethyl)-1,3,4-thiadiazol-2-amine | C₁₀H₁₀N₄O₂S | 250.28 | >200 (dec.) | 8.10 (d, 2H), 7.50 (d, 2H), 7.20 (s, 2H, NH₂), 3.20 (t, 2H), 3.10 (t, 2H) | 3300, 3120 (N-H), 1620 (C=N), 1510, 1340 (NO₂) |
Trustworthiness and Self-Validation
The integrity of this multi-step synthesis relies on a self-validating approach. It is imperative for the researcher to confirm the identity and purity of the product from each step before proceeding to the next.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress at every stage. The disappearance of the starting material spot and the appearance of the product spot provide a quick and effective assessment.
-
Spectroscopic Analysis: After each isolation (Protocols 1, 2, and 3), it is crucial to perform characterization.
-
¹H NMR Spectroscopy will confirm the structural transformation, e.g., the disappearance of the amine protons and appearance of alcohol protons in Step 1, and the appearance of the characteristic broad singlet for the carboxylic acid proton in Step 2.
-
Infrared (IR) Spectroscopy provides confirmation of functional group transformations, such as the appearance of a broad O-H stretch for the alcohol and a strong C=O stretch for the carboxylic acid. For the final product, the appearance of N-H stretches for the amino group is a key indicator.
-
By rigorously applying these analytical checks, the researcher can proceed with confidence, ensuring that the final product is the result of the intended chemical transformations.
References
-
Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. [Link]
-
Saha, S. (2021). Can amine be converted into carboxylic acid? Quora. [Link]
-
Gomha, S. M., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Serbian Chemical Society, 87(1), 1-25. [Link]
-
Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 4), 1-6. [Link]
-
Siddiqui, N., et al. (2009). Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research, 1(1), 19-30. [Link]
-
Kopylchuk, V. P., et al. (2004). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their. Chemistry of Heterocyclic Compounds, 40, 1056-1060. [Link]
-
Hemanth, K., et al. (2022). A review on biological activities: 1,3,4- thiadiazole and its derivatives. RASĀYAN Journal of Chemistry, 15(2), 1573-1587. [Link]
-
Abdykarimova, G., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. [Link]
-
Gümrükçüoğlu, N., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Archiv der Pharmazie. [Link]
-
Buncic, R. J. (2018). Facile and efficient synthesis of thiosemicarbazone derivatives with functionalized pendant amines. ThinkIR: The University of Louisville's Institutional Repository. [Link]
-
Pradhan, D., et al. (2023). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PROTEINASE ENZYME. Journal of Emerging Technologies and Innovative Research. [Link]
-
Gümrükçüoğlu, N., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. PubMed. [Link]
-
Al-Azzawi, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Egyptian Journal of Chemistry. [Link]
-
Ghiuș, C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8083. [Link]
-
Kuduk, J. A., et al. (2006). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 71(25), 9653-9656. [Link]
-
da Silva, A. L., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 837-865. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
-
Paneth, A., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(10), 2883. [Link]
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- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Improving Yield in Nitrophenylpropylamine Amide Coupling Reactions
Welcome to the technical support center for optimizing amide coupling reactions involving nitrophenylpropylamines. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and purity of their target amides. Here, we will address common challenges and provide in-depth troubleshooting strategies based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the amide coupling of nitrophenylpropylamines.
Q1: My reaction yield is consistently low. What is the most common reason for this?
Low yields in amide coupling reactions, especially with electron-deficient amines like nitrophenylpropylamines, can often be attributed to incomplete activation of the carboxylic acid or slow reaction of the amine with the activated intermediate.[1] It is also possible that the activated carboxylic acid intermediate is undergoing a side reaction, such as rearranging to a stable N-acylurea, faster than the desired reaction with the amine.[2][3]
Q2: Which coupling reagent is best suited for nitrophenylpropylamines?
The choice of coupling reagent is highly substrate-dependent.[4][5] For electron-deficient anilines, powerful uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) often provide higher yields and faster reaction times compared to standard carbodiimides like EDC or DCC.[2][6] However, a screening of different coupling reagents is often the best approach to find the optimal conditions for your specific substrates.[7]
Q3: I see a significant amount of a byproduct that is difficult to remove. What is it likely to be?
When using carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), a common byproduct is the corresponding N-acylurea.[2][8] This is formed by the rearrangement of the O-acylisourea intermediate.[3] Another possibility is the formation of a symmetrical anhydride from the reaction of excess carboxylic acid with the O-acylisourea intermediate.[3]
Q4: How can I minimize the formation of the N-acylurea byproduct?
The addition of activating agents such as HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is highly recommended.[3] These additives react with the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[3][9]
Q5: My starting materials are not fully soluble in the reaction solvent. What should I do?
Poor solubility can significantly hinder reaction rates.[7] Consider switching to a more polar aprotic solvent like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[10] In some cases, gentle heating may improve solubility, but this should be done with caution as it can also promote side reactions.
In-Depth Troubleshooting Guide
This section provides a more detailed approach to diagnosing and solving common problems encountered in nitrophenylpropylamine amide coupling reactions.
Symptom 1: Low or No Product Yield
Possible Causes:
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough to activate the carboxylic acid, or it may have degraded.
-
Low Nucleophilicity of the Amine: The nitro group on the phenyl ring of nitrophenylpropylamine is electron-withdrawing, which reduces the nucleophilicity of the amine, making it a less reactive coupling partner.[11]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can sterically hinder the coupling reaction.
-
Incorrect Stoichiometry: An improper ratio of reactants and reagents can lead to incomplete conversion.
-
Side Reactions: The activated carboxylic acid may be undergoing decomposition or rearrangement faster than it reacts with the amine.[2]
Recommended Solutions:
-
Change the Coupling Reagent: If using a carbodiimide like EDC, consider switching to a more powerful uronium-based reagent like HATU or HBTU, which are known to be more effective for coupling with less reactive amines.[2][8]
-
Add an Activating Agent: Always include an additive like HOBt or HOAt when using carbodiimide coupling reagents. This not only improves yield but also suppresses racemization if chiral carboxylic acids are used.[7]
-
Optimize the Base: A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) is crucial, especially when using uronium-based reagents, to deprotonate the carboxylic acid and neutralize any acidic byproducts.[8][12]
-
Adjust the Solvent: Ensure all reactants are fully dissolved. DMF and DCM are commonly used, but greener alternatives like 2-methyltetrahydrofuran or ethyl acetate have also been shown to be effective.[10][13]
-
Increase Reactant Concentration: In some cases, running the reaction at a higher concentration can favor the desired bimolecular coupling over unimolecular decomposition pathways.
-
Elevate the Temperature: Cautiously increasing the reaction temperature can sometimes overcome activation energy barriers. However, this should be monitored closely as it can also lead to increased side product formation.[12]
Symptom 2: Presence of Significant Side Products
Possible Causes:
-
N-Acylurea Formation: As mentioned, this is a common side product with carbodiimide reagents.[8]
-
Symmetrical Anhydride Formation: Excess carboxylic acid can react with the activated intermediate to form a symmetrical anhydride, which can then go on to form the desired amide but at a potentially different rate.[3]
-
Racemization: For chiral carboxylic acids, the activated intermediate can be prone to racemization, leading to a mixture of diastereomeric products.[7]
Recommended Solutions:
-
Utilize Additives: The use of HOBt or HOAt is the most effective way to minimize N-acylurea formation and suppress racemization.[8]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid to ensure complete consumption of the acid and minimize anhydride formation.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[2] Avoid unnecessarily long reaction times or high temperatures, which can promote side reactions.
Symptom 3: Difficult Purification
Possible Causes:
-
Water-Soluble Byproducts: The urea byproduct from EDC is water-soluble, while the byproduct from DCC (DCU) is not and often requires filtration for removal.[2][3]
-
Polar Products and Byproducts: Amides and their byproducts can be polar, making them difficult to separate by standard silica gel chromatography.[14]
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted starting materials that need to be removed.
Recommended Solutions:
-
Aqueous Workup: A standard aqueous workup involving washes with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO3 solution) can help remove the urea byproduct from EDC and any unreacted acid or base.[2]
-
Alternative Chromatography: If silica gel chromatography is ineffective, consider using reversed-phase chromatography for the purification of polar compounds.[14]
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method.[15]
-
Solid-Supported Reagents: Using solid-supported coupling reagents can simplify purification, as the byproducts remain bound to the solid support and can be removed by simple filtration.[13]
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent/System | Typical Reaction Time | Typical Yield Range | Key Advantages & Disadvantages |
| EDC/HOBt | 2 - 12 hours | 70 - 95% | Good for general use; water-soluble byproduct is easy to remove.[2] |
| DCC/HOBt | 2 - 12 hours | 75 - 98% | Highly effective, but the insoluble DCU byproduct can complicate purification.[2] |
| HATU/Base | 15 - 60 minutes | 85 - 99% | Very fast and efficient, especially for difficult couplings; more expensive.[2][12] |
| HBTU/Base | 30 - 120 minutes | 80 - 98% | Similar to HATU but slightly slower; a good alternative.[2] |
| T3P® (Propylphosphonic Anhydride) | 1 - 4 hours | 70 - 95% | Effective and generates water-soluble byproducts; often requires a base. |
Experimental Protocols
General Protocol for Amide Coupling using EDC/HOBt
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).[2]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[2]
-
Add the nitrophenylpropylamine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water, a mild acid (e.g., 1M HCl), and a mild base (e.g., saturated NaHCO3 solution).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Amide Coupling using HATU
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF).[12]
-
Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents) to the solution.[2][12]
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.[2]
-
Add the nitrophenylpropylamine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 15-60 minutes.
-
Monitor the reaction by TLC or LC-MS.[2]
-
Upon completion, dilute with water and extract with an organic solvent.[12]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: General Mechanism of Carbodiimide-Mediated Amide Coupling with HOBt
Caption: Carbodiimide (EDC) coupling mechanism with HOBt additive to form an active ester.
Diagram 2: Troubleshooting Workflow for Low Amide Yield
Caption: A logical workflow for troubleshooting low-yield amide coupling reactions.
References
-
Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]
-
Wang, Y., et al. (2022). Optimization studies of an amide coupling reaction with anilines. ResearchGate. [Link]
-
Dunetz, J. R., et al. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]
-
Pingaew, R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Reddit User Discussion. (2021). Tips and tricks for difficult amide bond formation?. Reddit. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]
- Google Patents. (2006). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Synple Chem. [Link]
-
ACS Publications. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry. [Link]
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]
-
RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. hepatochem.com [hepatochem.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lab Reporter [fishersci.co.uk]
- 13. synplechem.com [synplechem.com]
- 14. biotage.com [biotage.com]
- 15. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]
Handling hygroscopic amine hydrochloride salts in synthesis
Technical Support Center: Hygroscopic Amine Reagents
Abstract: Amine hydrochloride salts are critical intermediates in medicinal chemistry due to their enhanced stability and solubility compared to free amines. However, their hygroscopic nature—specifically their tendency to deliquesce (absorb moisture until they dissolve)—introduces critical variables in stoichiometry, reaction kinetics, and purification. This guide provides field-proven protocols to neutralize these risks.
Module 1: Storage & Prevention (The First Line of Defense)
The Problem: Upon exposure to ambient humidity, hygroscopic salts form a "hydrate shell" within seconds. This alters the effective molecular weight (MW) and can lead to hydrolysis or "oiling out" during storage.
Standard Operating Procedure (SOP):
-
Primary Containment: Never store these salts in screw-cap vials with paper liners. Use vials with Teflon-lined caps or, preferably, flame-sealed ampoules for long-term storage.
-
Secondary Containment: Store vials inside a desiccator containing active desiccant (Indicating Drierite or P₂O₅).
-
Headspace Management: After every use, purge the vial headspace with a gentle stream of dry Argon or Nitrogen before recapping. Parafilm is permeable to water vapor over time; use electrical tape for better short-term sealing.
Visual Guide: Handling Decision Matrix
Caption: Decision matrix for assessing salt integrity before synthesis.
Module 2: Precision Weighing (Stoichiometry Control)
The Issue: Standard weighing on an open balance results in positive mass drift. A 100 mg sample can gain 2-5 mg of water in the time it takes to stabilize the balance, leading to a 2-5% error in stoichiometry .
Method A: The "Difference" Technique (Solids) Best for: Dry, free-flowing powders.
-
Tare a capped weighing vial containing the bulk salt.
-
Remove the cap, quickly transfer an estimated amount to the reaction vessel, and immediately recap the vial.
-
Weigh the vial again.[1]
-
Mass Transferred = (Initial Mass) - (Final Mass).
-
Why this works: The bulk solid is never exposed to the balance environment, and the balance reading stabilizes on the closed vial, not the absorbing solid.
-
Method B: The Volumetric Aliquot (The "Gold Standard") Best for: Sticky solids or sub-milligram precision.
-
Weigh the entire "sticky" chunk of salt into a volumetric flask (e.g., 10 mL).
-
Dissolve in a dry solvent (MeOH, DMF, or DMSO).
-
Calculate the concentration (
). -
Transfer the required equivalents via syringe.
-
Self-Validating Check: If the solution is cloudy, the salt may have hydrolyzed or the solvent is wet.
-
Module 3: Drying & Remediation Protocols
The Issue: Heating amine salts in an oven often causes decomposition (discoloration) or loss of HCl (creating the free base).
Protocol: Toluene Azeotropic Distillation This is the most effective method to remove bound water without thermal degradation. Toluene forms a low-boiling azeotrope with water (bp 85°C, ~20% water).
Step-by-Step Workflow:
-
Suspend: Place the wet amine salt in a round-bottom flask. Add Toluene (10 mL per gram of salt).
-
Note: The salt likely won't dissolve; this is fine.
-
-
Distill:
-
Option A (Rotovap): Evaporate the toluene at 45-50°C under reduced pressure. Repeat 2-3 times.
-
Option B (Dean-Stark): Reflux under Nitrogen. Water collects in the trap.[2]
-
-
Finish: The solid should turn from a translucent "gum" to an opaque white powder.
-
Final Dry: Place under high vacuum (<1 mbar) for 2 hours to remove trace toluene.
Visual Guide: Azeotropic Drying Workflow
Caption: Iterative drying process using toluene azeotrope to restore free-flowing powder.
Module 4: Synthesis Troubleshooting (Amide Coupling)
Scenario: You are performing an EDC/HOBt or HATU coupling. The reaction stalls or yields are low (<40%).
Root Cause Analysis: Water introduced by the amine salt hydrolyzes the Active Ester (O-acylisourea or OBt ester) back to the carboxylic acid, consuming the coupling reagent.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of active ester | Drying: Azeotrope the amine salt (Module 3) OR increase coupling reagent to 1.5 - 2.0 equiv. |
| Precipitate | Urea formation (EDC) | This is normal byproduct (EDC-urea). Wash with water/brine during workup.[3] |
| No Reaction | Amine remains protonated | Base Check: Ensure you added enough tertiary base (DIPEA/TEA) to neutralize the HCl and the carboxylic acid. |
| Racemization | High pH + Heat | Keep reaction at 0°C during activation. Do not exceed 3.0 equiv of base. |
Critical Calculation: Water Correction Factor If you cannot dry the salt, you must correct the molecular weight using Karl Fischer (KF) data.
Example: If your salt has 5% water, you must weigh 1.053x the theoretical mass to get 1.0 equivalent of amine.
Module 5: FAQ & Analysis
Q: Can I use NMR to check water content? A: Yes, but it is qualitative. Run the NMR in DMSO-d6. A distinct peak at ~3.33 ppm (H₂O) indicates moisture. If the amine protons (NH₃⁺) are broad or invisible, rapid exchange with water is occurring, confirming the salt is wet.
Q: How do I measure water content accurately (Karl Fischer)? A: Warning: Amines can interfere with standard KF reagents by shifting the pH, leading to side reactions that consume iodine (false high reading).[4]
-
Solution: Use Buffered KF Reagents (containing salicylic acid or benzoic acid) to buffer the solution to pH 5-7.
Q: Can I just free-base the salt to remove water? A: Yes. Partition the salt between DCM and saturated aqueous Na₂CO₃. Separate the organic layer, dry over MgSO₄, and evaporate.[5]
-
Risk:[3][6][7][8][9][10] Free amines are often unstable (oxidize/absorb CO₂). Only do this immediately before the reaction.
References
-
European Pharmacopoeia Commission. General Chapter 5.11: Characters Section in Monographs (Hygroscopicity). European Directorate for the Quality of Medicines & HealthCare. Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Section: Drying of Solids). Link
-
Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012. (Chapter 2: Reagents). Link
-
Sigma-Aldrich (Merck). Karl Fischer Titration: Determination of Water in Amines. Technical Bulletin. Link
-
Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000, 4(5), 427-435. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. US3448152A - Amine recovery - Google Patents [patents.google.com]
- 3. Workup [chem.rochester.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 10. echemi.com [echemi.com]
Technical Support Center: Solvent Selection for Recrystallization of 3-(4-Nitrophenyl)propylamine HCl
Welcome to our dedicated technical support guide for the recrystallization of 3-(4-Nitrophenyl)propylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this compound. Here, we move beyond generic protocols to provide in-depth, evidence-based guidance to troubleshoot common issues and optimize your crystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of 3-(4-Nitrophenyl)propylamine HCl that influence solvent selection?
A1: The structure of 3-(4-Nitrophenyl)propylamine HCl dictates its solubility. Two primary features are critical to consider:
-
Amine Hydrochloride Salt: The presence of the hydrochloride salt of the primary amine makes the molecule ionic. As a general principle, "like dissolves like," meaning this salt form significantly increases its polarity and its affinity for polar solvents. Amine hydrochlorides are generally soluble in water and alcohols.
-
Nitroaryl Group: The 4-nitrophenyl group is also highly polar due to the strong electron-withdrawing nature of the nitro group. This further enhances the compound's solubility in polar solvents. For many nitroaryl compounds, alcoholic solvents are an excellent starting point for recrystallization.[1][2]
Q2: What is the ideal solubility profile for a recrystallization solvent for this compound?
A2: The perfect solvent for recrystallization should exhibit a steep solubility curve. This means the 3-(4-Nitrophenyl)propylamine HCl should be:
-
Highly soluble at the solvent's boiling point. This allows for the complete dissolution of the compound in a minimal amount of solvent.
-
Sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath). This is crucial for maximizing the recovery of your purified crystals upon cooling.
Additionally, the impurities present should either be completely soluble in the cold solvent (so they remain in the mother liquor) or completely insoluble in the hot solvent (allowing for their removal by hot filtration).
Q3: Based on the structure, what are the recommended starting solvents for screening?
A3: Given the polar nature of 3-(4-Nitrophenyl)propylamine HCl, the following solvents are recommended for initial screening:
-
Alcohols: Methanol, ethanol, and isopropanol are excellent starting points. There is documented success in recrystallizing the closely related compound, 4-nitrophenethylamine hydrochloride, from methanol.[3][4][5]
-
Water: Due to the hydrochloride salt, water is a potential solvent. However, the organic portion of the molecule may limit its solubility. An alcohol-water mixture is often a successful strategy for such compounds.
-
Mixed Solvent Systems: If a single solvent proves to be too effective (high solubility at all temperatures) or too poor (low solubility even when hot), a mixed solvent system is a powerful alternative. A common approach is to dissolve the compound in a "good" solvent (like a hot alcohol) and then add a "bad" or "anti-solvent" (in which the compound is poorly soluble, like water or a less polar solvent like toluene) dropwise until the solution becomes cloudy (the saturation point). A water:ethanol:toluene mixture has been used for the purification of a similar compound.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of 3-(4-Nitrophenyl)propylamine HCl.
Issue 1: The compound "oils out" instead of forming crystals.
-
Causality: This common problem often occurs when the melting point of the solute is lower than the boiling point of the chosen solvent. The compound melts before it dissolves, forming an oil that is immiscible with the solvent. High concentrations of impurities can also lower the melting point of the crude material, exacerbating this issue.
-
Solutions:
-
Reheat and Add More Solvent: Heat the solution to dissolve the oil completely, then add a small amount of additional hot solvent to decrease the saturation concentration.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly before placing it in an ice bath. Gradual cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.
-
Solvent Re-evaluation: If oiling out persists, the solvent may be unsuitable. Choose a solvent with a lower boiling point. Alternatively, a mixed solvent system can sometimes mitigate this issue.
-
Issue 2: No crystals form upon cooling the solution.
-
Causality: This typically indicates that the solution is not supersaturated, meaning too much solvent was used initially.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline 3-(4-Nitrophenyl)propylamine HCl, add a single "seed" crystal to the cooled solution. This provides a template for further crystal formation.
-
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Allow the solution to cool slowly again.
-
Issue 3: The recrystallized product is still impure.
-
Causality: This can result from several factors:
-
The cooling process was too rapid, trapping impurities within the crystal lattice.
-
The chosen solvent did not effectively discriminate between the desired compound and the impurities.
-
Residual mother liquor containing dissolved impurities was not completely removed during filtration.
-
-
Solutions:
-
Second Recrystallization: Perform the recrystallization again, ensuring a slower cooling rate.
-
Solvent Screening: The initial solvent may not have been optimal. Conduct a systematic solvent screening to find a solvent that better separates the compound from its impurities.
-
Thorough Washing: After filtration, wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Issue 4: The presence of colored impurities.
-
Causality: Nitration reactions, often used in the synthesis of this compound, can produce colored by-products.
-
Solution:
-
Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be sure to use a pre-heated funnel to prevent premature crystallization.
-
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol provides a systematic approach to identifying a suitable solvent for the recrystallization of 3-(4-Nitrophenyl)propylamine HCl.
Materials:
-
Crude 3-(4-Nitrophenyl)propylamine HCl
-
Small test tubes
-
A selection of potential solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate)
-
Hot plate or water bath
-
Glass stirring rods
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Stir the contents of each test tube with a glass rod and observe the solubility. Note whether the compound is insoluble, sparingly soluble, or fully soluble at room temperature. A solvent in which the compound is fully soluble at room temperature is generally not suitable for recrystallization.
-
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes in a water bath or on a hot plate.
-
Observe the solubility at the elevated temperature. If the compound dissolves completely, this is a promising solvent.
-
Allow the test tubes that formed clear solutions upon heating to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a strong candidate for your recrystallization.
Protocol 2: Single-Solvent Recrystallization of 3-(4-Nitrophenyl)propylamine HCl
This protocol is based on the findings from the solvent screening. Methanol is used as an exemplary solvent.
Materials:
-
Crude 3-(4-Nitrophenyl)propylamine HCl
-
Selected recrystallization solvent (e.g., Methanol)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 3-(4-Nitrophenyl)propylamine HCl in an Erlenmeyer flask.
-
Add the minimum amount of hot methanol to the flask to just dissolve the solid. It is best to add the solvent in small portions while the flask is being heated.
-
If colored impurities are present, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Allow the crystals to air dry or dry them in a vacuum oven.
Data Presentation
Table 1: Recommended Solvents for Screening based on Physicochemical Properties
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The polar nature of alcohols aligns with the polar nitroaryl group and the hydrochloride salt. Methanol has been successfully used for a close analog.[3][5] |
| Aqueous Systems | Water, Methanol/Water, Ethanol/Water | The hydrochloride salt suggests water solubility. A mixed system with an alcohol can fine-tune the solubility for optimal recrystallization. |
| Ketones | Acetone | A polar aprotic solvent that can be effective for polar organic molecules. |
| Esters | Ethyl Acetate | A solvent of intermediate polarity that may be useful if the compound is too soluble in alcohols. |
Visualizations
Solvent Selection Workflow
Caption: A flowchart illustrating the decision-making process for selecting an appropriate recrystallization solvent.
Recrystallization Troubleshooting Logic
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
- BenchChem. (2025). Solvent selection for effective recrystallization of nitroaromatic compounds.
- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
- Tandra, S., et al. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. 4-Nitrophenethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 5. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]
- 6. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
Troubleshooting low solubility of nitrophenylpropylamine derivatives
Topic: Troubleshooting Solubility & Physical Stability Ticket ID: NPPA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Chemical Challenge
Nitrophenylpropylamine derivatives present a classic medicinal chemistry paradox. The propylamine tail provides necessary flexibility and basicity (typically pKa 9.0–10.5), while the nitrophenyl headgroup introduces a rigid, electron-withdrawing aromatic system.[1]
Why you are facing issues:
-
Lattice Energy vs. Solvation: The nitro group (
) induces strong intermolecular - stacking and dipole-dipole interactions in the solid state.[1] This high lattice energy often exceeds the solvation energy provided by aqueous buffers, leading to poor intrinsic solubility ( ).[1] -
The "Grease" Factor: The propyl chain adds significant lipophilicity (
often > 3.0).[1] At physiological pH (7.4), the amine is partially protonated, but the lipophilic bulk drives aggregation or "crashing out" upon dilution from DMSO.[1] -
Oiling Out: During synthesis, these derivatives frequently undergo Liquid-Liquid Phase Separation (LLPS) rather than crystallization, forming sticky oils that trap impurities.[1]
Module 1: Biological Assay Troubleshooting
Issue: Compound precipitates immediately upon dilution from DMSO stock into culture media or buffer.
The Mechanism: The "Crash-Out" Effect
When you dilute a DMSO stock (typically 10 mM) into an aqueous buffer, the solvent power drops exponentially. If the concentration exceeds the kinetic solubility limit, the compound forms amorphous aggregates. These aggregates scatter light (interfering with optical assays) and reduce the free fraction available for binding.[1]
Solution A: Cyclodextrin Complexation (Recommended)
Cyclodextrins (CDs) encapsulate the hydrophobic nitrophenyl moiety, shielding it from water while maintaining solubility.[1][2]
Protocol: HP-
-
Prepare Vehicle: Dissolve 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) in water or PBS to create a 20% (w/v) stock solution.[1] Filter sterilize (0.22 m).[1] -
Pre-complexation: Instead of adding DMSO stock directly to the assay plate, perform an intermediate dilution:
-
Mix
L of 10 mM Compound (in DMSO) with L of 20% HP- -CD . -
Incubate at 37°C with shaking for 30 minutes.
-
Result: A 500
M stock in 19% HP- -CD/1% DMSO.[1]
-
-
Final Dilution: Dilute this intermediate into your assay buffer. The final CD concentration will prevent aggregation.[1]
Solution B: Cosolvent Optimization
If CDs are incompatible with your target, use this hierarchy of cosolvents.
| Cosolvent | Max Tolerated % (Cell-Based) | Max Tolerated % (Enzymatic) | Notes |
| DMSO | 0.1% - 0.5% | 5% | Standard.[1] High propensity for crash-out.[1] |
| PEG 400 | 1% | 10% | Better for preventing aggregation than DMSO.[1] |
| Ethanol | 0.5% | 2-5% | Good for disrupting hydrogen bonds; volatile.[1] |
| Glycerol | 1% | 20% | Viscous; stabilizes proteins but slows diffusion.[1] |
Module 2: Synthesis & Purification Support
Issue: The product forms a sticky oil instead of a solid during workup (Oiling Out).
The Mechanism: Liquid-Liquid Phase Separation (LLPS)
Nitrophenylpropylamines often have low melting points.[1] If the crystallization temperature is near the melting point in the presence of solvent impurities, the compound separates as a second liquid phase (oil) before it can nucleate as a crystal.
Workflow: Resolving "Oiling Out"
Figure 1: Decision logic for resolving oiling-out phenomena during synthesis.
Protocol: Anti-Solvent Crystallization with Seeding
-
Dissolution: Dissolve the oily residue in the minimum volume of a "Good Solvent" (e.g., Isopropanol or Ethyl Acetate) at 50°C.[1]
-
Cloud Point: Add "Poor Solvent" (e.g., Heptane or Diethyl Ether) dropwise until a faint turbidity persists.[1]
-
Seeding: Add a tiny crystal of the pure product (if available) or scratch the glass surface with a glass rod to induce nucleation.[1]
-
Cooling: Do not put it in the freezer immediately. Let it cool slowly to room temperature on the bench. Rapid cooling promotes oiling out.[1]
Module 3: Salt Selection Strategy
Issue: The free base is unstable or insoluble. Which salt should I make?
For nitrophenylpropylamines (Weak Base, pKa ~9.5), the choice of counter-ion dictates hygroscopicity and solubility.[1]
Salt Screening Matrix
| Counter-ion | Acid pKa | Characteristics | Recommendation | |
| Hydrochloride | -6.0 | >15 | High mp, often hygroscopic.[1] | First Choice for initial characterization. |
| Mesylate | -1.2 | ~10 | High solubility, lipophilic.[1] | Use if HCl salt is too insoluble.[1] |
| Fumarate | 3.0 | ~6.5 | Moderate solubility, non-hygroscopic.[1] | Best for long-term stability .[1] |
| Tartrate | 3.0 | ~6.5 | High water solubility.[1] | Use for IV formulation development. |
Critical Rule: Ensure
Frequently Asked Questions (FAQ)
Q1: My compound dissolves in DMSO but crashes out when I add water. Is it degraded?
-
A: Likely not.[1] This is physical precipitation.[1] Check the precipitate by HPLC. If the peak is intact, it's a solubility issue.[1] Switch to the HP-
-CD protocol (Module 1).[1]
Q2: The HCl salt is extremely hygroscopic and turns into a goo.[1] What now?
-
A: Nitrophenylpropylamine HCl salts often form hydrates.[1]
Q3: Can I use sonication to dissolve the compound?
-
A: Use with caution. Sonication generates heat and can degrade nitro-compounds (via radical formation) or cause supersaturation that precipitates later.[1] Vortexing or gentle warming (up to 40°C) is safer.[1]
References
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][4] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link
-
Vecht-Lifshitz, S. E., & Ison, A. P. (2011).[1] Liquid–liquid phase separation (oiling out) in crystallization.[1][5] Chemical Engineering Research and Design. (Contextual grounding on LLPS mechanisms).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][6][7] (2011).[1][7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][6] (The authoritative text on salt selection). Link[1]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Investigation of 4‑Nitrophenol Inclusion Complexes with α‑, β‑, and γ‑Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Salt Selection | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: Preventing Side Reactions in Nitro Group Reduction of Propylamines
Welcome to the Technical Support Center for the reduction of nitro groups in propylamines. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this crucial chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent common side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the reduction of nitropropylamines, offering explanations for their causes and actionable solutions.
Q1: My reaction is producing significant amounts of hydroxylamine, azoxy, or azo compounds. How can I favor the formation of the primary amine?
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[1][2][3] The accumulation of these intermediates can lead to the formation of undesired dimeric side products like azoxy and azo compounds, often through condensation reactions.[1][4][5]
Root Causes and Solutions:
-
Incomplete Reduction: The reaction may not be going to completion, leaving intermediates in the mixture.
-
Reaction Conditions: Certain conditions can favor the formation and condensation of intermediates.
-
Solution: For catalytic hydrogenations, maintaining a neutral pH can be advantageous.[8] In metal/acid reductions, ensure the acid concentration is adequate to facilitate the complete reduction pathway. For exothermic reactions, proper temperature control is crucial to prevent localized overheating, which can promote the formation of side products.[6]
-
-
Catalyst Choice: The choice of catalyst can significantly influence selectivity.
dot graph "Nitro_Reduction_Pathway" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Nitro [label="R-NO2\n(Nitropropylamine)"]; Nitroso [label="R-NO\n(Nitroso Intermediate)"]; Hydroxylamine [label="R-NHOH\n(Hydroxylamine Intermediate)"]; Amine [label="R-NH2\n(Propylamine)"]; Azoxy [label="R-N(O)=N-R\n(Azoxy Side Product)"]; Azo [label="R-N=N-R\n(Azo Side Product)"];
Nitro -> Nitroso [label="+2e-, +2H+"]; Nitroso -> Hydroxylamine [label="+2e-, +2H+"]; Hydroxylamine -> Amine [label="+2e-, +2H+"]; Nitroso -> Azoxy [label="+ R-NHOH\n(Condensation)"]; Hydroxylamine -> Azoxy [label="+ R-NO\n(Condensation)"]; Azoxy -> Azo [label="Reduction"]; } dot
Q2: I am observing over-reduction of other functional groups in my propylamine substrate. How can I achieve chemoselective reduction of the nitro group?
A significant challenge in organic synthesis is the selective transformation of one functional group in the presence of others.[11] Catalytic hydrogenation, while efficient for nitro reduction, can also reduce other functionalities like alkenes, alkynes, carbonyls, and nitriles.[12]
Strategies for Chemoselectivity:
The key to chemoselective reduction lies in the careful selection of the reducing agent and reaction conditions.
| Functional Group to Preserve | Recommended Reagents & Conditions | Rationale |
| Ketones/Aldehydes | SnCl2·2H2O in ethanol or ethyl acetate.[13] | Tin(II) chloride is a mild reducing agent that shows high selectivity for nitro groups over carbonyls.[6][12] |
| Iron powder with an acid (e.g., HCl, acetic acid).[13] | This classic method is robust and generally does not affect carbonyl groups.[11][14] | |
| Esters/Amides | NaBH4/FeCl2 system.[15] | This combination can selectively reduce nitro groups while leaving esters and amides intact. |
| Catalytic hydrogenation with careful monitoring. | While some catalysts can reduce esters, careful control of reaction time and conditions can often achieve selectivity. | |
| Alkenes/Alkynes | Sodium sulfide (Na2S).[12] | This reagent is often effective in reducing nitro groups while sparing carbon-carbon multiple bonds. |
| Catalytic transfer hydrogenation (e.g., Pd/C with a hydrogen donor). | This method can sometimes be more selective than direct hydrogenation, but requires careful optimization.[11] | |
| Halogens (Cl, Br, I) | Raney Nickel with H2.[12][13] | Palladium on carbon (Pd/C) is known to cause dehalogenation. Raney Nickel is a good alternative to avoid this side reaction.[12] |
| SnCl2 or Fe/HCl.[13] | These non-catalytic methods typically do not cause dehalogenation.[6] |
dot graph "Reagent_Selection_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Identify other functional groups", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="Ketone/Aldehyde Present?"]; Ester [label="Ester/Amide Present?"]; Alkene [label="Alkene/Alkyne Present?"]; Halogen [label="Halogen Present?"]; End [label="Standard Catalytic Hydrogenation\n(H2, Pd/C)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
SnCl2 [label="Use SnCl2·2H2O", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NaBH4_FeCl2 [label="Use NaBH4/FeCl2", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Na2S [label="Use Na2S", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; RaneyNi [label="Use Raney Nickel with H2", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Ketone; Ketone -> SnCl2 [label="Yes"]; Ketone -> Ester [label="No"]; Ester -> NaBH4_FeCl2 [label="Yes"]; Ester -> Alkene [label="No"]; Alkene -> Na2S [label="Yes"]; Alkene -> Halogen [label="No"]; Halogen -> RaneyNi [label="Yes"]; Halogen -> End [label="No"]; } dot
Q3: My reaction is sluggish or incomplete, even with a typically reliable protocol. What are the potential causes and how can I troubleshoot?
Several factors can contribute to an incomplete or slow nitro group reduction.
Troubleshooting Steps:
-
Reagent and Catalyst Activity:
-
Catalytic Hydrogenation: Catalysts like Pd/C can lose activity over time or due to improper storage.[6] Ensure you are using a fresh or properly stored catalyst. If activity is still low, consider increasing the catalyst loading.[6]
-
Metal/Acid Reductions: The purity and surface area of the metal are crucial.[6] Use finely powdered metals and consider activation if necessary. The concentration of the acid also plays a key role in the reaction rate.[6]
-
Other Reducing Agents: Reagents like sodium dithionite can decompose. Always use fresh, high-quality reagents.[6]
-
-
Solubility Issues:
-
Poor solubility of the nitropropylamine in the reaction solvent can significantly hinder the reaction rate.[6][7]
-
Solution: Select a solvent in which your starting material is fully soluble. For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as ethanol/water.[6][7] Protic co-solvents can often enhance the rate of hydrogenation.[7]
-
-
Reaction Temperature:
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing a nitro group to an amine?
The most common and reliable methods include:
-
Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel.[8][12][16] This is often the method of choice for its high efficiency and clean reaction profile.[12]
-
Metal/Acid Reductions: Employing a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid.[8][11][12] These methods are robust and often offer good chemoselectivity.
-
Transfer Hydrogenation: Using a hydrogen donor (e.g., hydrazine, ammonium formate) with a catalyst like Pd/C. This avoids the need for pressurized hydrogen gas.[11]
-
Other Reagents: Tin(II) chloride (SnCl2) and sodium sulfide (Na2S) are also effective and offer good selectivity in certain cases.[12]
Q2: Can I use Lithium Aluminum Hydride (LiAlH4) to reduce a nitropropylamine?
While LiAlH4 is a powerful reducing agent, it is generally not recommended for the reduction of aromatic nitro compounds to amines as it tends to produce azo compounds as the major product.[12][17] For aliphatic nitro compounds, LiAlH4 can be effective in producing the corresponding amine.[12][18]
Q3: How do I monitor the progress of my nitro reduction reaction?
The progress of the reaction can be effectively monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visually track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative and detailed information about the reaction progress, including the formation of any intermediates or side products.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
-
Setup: In a suitable hydrogenation vessel, dissolve the nitropropylamine substrate (1.0 eq) in a solvent such as ethanol, ethyl acetate, or THF.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude propylamine product, which can be further purified by chromatography or crystallization if necessary.
Protocol 2: General Procedure for Reduction using Tin(II) Chloride
-
Setup: To a round-bottom flask, add the nitropropylamine substrate (1.0 eq) and dissolve it in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl2·2H2O, typically 3-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice and basify with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
References
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Kelly, S. M., & Lipshutz, B. H. (2014).
- NCERT. (n.d.). Amines.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Rasayan Journal of Chemistry. (2021).
- BenchChem. (2025). selective reduction of nitro group without affecting other functional groups.
- Ansari, S., Khorshidi, A., & Shariati, S. (2021).
- C&CS Catalysts and Chemical Specialties GmbH. (n.d.).
- Blaser, H.-U., & Schmidt, E. (Eds.). (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
- Wang, L., et al. (2021). Potential-tuned selective electrosynthesis of azoxy-, azo- and amino-aromatics over a CoP nanosheet cathode.
- BenchChem. (2025).
- ACS GCI Pharmaceutical Roundtable. (2026, February 8). Precious Metal Catalyst (PMC)
- ResearchGate. (n.d.). Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent.
- MDPI. (2024, September 13).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups.
- ACS Electrochemistry. (2025, May 6). Nitro Substrates in Reductive Electrosynthesis: A Review.
- Mettler Toledo. (n.d.).
- Guo, W., et al. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
- Journal of Chemical Education. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
- BenchChem. (2025). introduction to the reactivity of nitroalkanes.
- ResearchGate. (2018, April 24).
- National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- Reddit. (2023, January 1). my nitro refuses to be reduced.
- BenchChem. (n.d.).
- International Journal of Advanced Research in Science, Communication and Technology. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Academia.edu. (n.d.). (PDF)
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential-tuned selective electrosynthesis of azoxy-, azo- and amino-aromatics over a CoP nanosheet cathode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 11. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ncert.nic.in [ncert.nic.in]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-(4-Nitrophenyl)propylamine
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is fundamental for its unambiguous identification and characterization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(4-Nitrophenyl)propylamine. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will establish a robust, theoretically-grounded fragmentation pathway by drawing critical comparisons with the known mass spectra of structurally related compounds. By dissecting the fragmentation patterns of key structural analogs, we can build a highly predictive model for the fragmentation of 3-(4-Nitrophenyl)propylamine, offering a valuable resource for its identification in complex matrices.
The Architectural Blueprint: Predicting Fragmentation from Structure
The structure of 3-(4-Nitrophenyl)propylamine is a composite of three key features that will dictate its fragmentation under electron ionization: a nitroaromatic ring, a propyl chain, and a primary amine. The fragmentation is anticipated to be a confluence of the characteristic pathways for each of these moieties.
-
The Nitroaromatic Core: Nitroaromatic compounds are well-known to undergo characteristic losses of the nitro group, either as a nitro radical (•NO2, 46 Da) or a nitroso radical (•NO, 30 Da). These fragmentation pathways are often prominent in their mass spectra.[1][2][3]
-
The Alkylamine Sidechain: Primary amines, particularly alkylamines, are prone to α-cleavage, which is the cleavage of the bond adjacent to the carbon bearing the amino group.[4][5][6] For a propylamine chain, this would result in the formation of a stable [CH2NH2]+ iminium ion at m/z 30.[7]
-
The Propyl Linker: The propyl chain itself can undergo fragmentation, leading to the loss of alkyl radicals.
Based on these foundational principles, we can hypothesize the major fragmentation pathways for 3-(4-Nitrophenyl)propylamine. The molecular ion (M+•) is expected to undergo competitive fragmentation involving the nitro group and the propylamine sidechain.
A Comparative Analysis: Learning from Structural Relatives
To substantiate our predictions, we will now delve into the experimentally determined fragmentation patterns of compounds that share key structural features with 3-(4-Nitrophenyl)propylamine.
The Nitroaromatic Signature: Insights from 4-Nitroaniline and 4-Nitrotoluene
The fragmentation of the 4-nitrophenyl group is a critical component of our target molecule's mass spectrum. Examining the spectra of 4-nitroaniline and 4-nitrotoluene provides a clear picture of this fragmentation.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Neutral Loss |
| 4-Nitroaniline | 138 | 108 ([M-NO]+•), 92 ([M-NO2]+•), 65 |
| 4-Nitrotoluene | 137 | 107 ([M-NO]+•), 91 ([M-NO2]+), 65 |
Data sourced from various spectral databases.[6][8][9][10][11][12][13][14][15]
The spectra of both 4-nitroaniline and 4-nitrotoluene clearly demonstrate the characteristic losses of NO (30 Da) and NO2 (46 Da). The fragment at m/z 65 likely corresponds to the loss of the nitro group and subsequent rearrangement of the aromatic ring. This strongly suggests that 3-(4-Nitrophenyl)propylamine will also exhibit significant peaks corresponding to the loss of its nitro group.
The Alkylamine Fragmentation: Lessons from n-Propylamine and Amphetamine
The fragmentation of the propylamine sidechain is another crucial aspect. The mass spectrum of n-propylamine is dominated by the α-cleavage product.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Neutral Loss |
| n-Propylamine | 59 | 30 ([CH2NH2]+), 29 ([C2H5]+) |
Data sourced from NIST Chemistry WebBook.[16][17][18]
The base peak in the mass spectrum of n-propylamine is typically at m/z 30, corresponding to the [CH2NH2]+ ion formed via α-cleavage.[7] This is a highly favored fragmentation pathway for primary amines.
To understand the influence of an aromatic ring on the fragmentation of a propylamino sidechain, we can examine the mass spectrum of amphetamine (1-phenylpropan-2-amine).
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Neutral Loss |
| Amphetamine | 135 | 91 ([C7H7]+), 44 ([C2H6N]+) |
Data sourced from various spectral databases.[2][3][4][5][7]
In amphetamine, the dominant fragmentation is benzylic cleavage, leading to the formation of the tropylium ion at m/z 91. The α-cleavage product, [CH(CH3)NH2]+, is observed at m/z 44. This indicates that the presence of the phenyl ring significantly influences the fragmentation of the sidechain.
The Predicted Fragmentation Pattern of 3-(4-Nitrophenyl)propylamine
Synthesizing the information from our comparative analysis, we can now propose a detailed fragmentation pathway for 3-(4-Nitrophenyl)propylamine. The molecular weight of 3-(4-Nitrophenyl)propylamine (C9H12N2O2) is 180.21 g/mol .
Proposed Major Fragmentation Pathways:
Summary of Predicted Key Fragments:
| m/z | Proposed Ion Structure | Proposed Neutral Loss | Notes |
| 180 | [C9H12N2O2]+• | - | Molecular Ion (M+•) |
| 150 | [C9H12N2O]+• | •NO | Loss of a nitroso radical, characteristic of nitroaromatics. |
| 134 | [C9H12N2]+ | •NO2 | Loss of a nitro radical, a primary fragmentation for nitroaromatics. |
| 136 | [C8H8NO2]+ | •CH2CH2NH2 | Benzylic cleavage with charge retention on the nitrophenyl moiety. |
| 91 | [C7H7]+ | Formation of the tropylium ion, a common fragment for compounds with a benzyl group. | |
| 30 | [CH2NH2]+ | Product of α-cleavage of the propylamine sidechain. Expected to be a prominent peak. |
Experimental Protocol: A Blueprint for Verification
To experimentally validate the proposed fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) method is recommended:
Gas Chromatography (GC) Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 30-300.
Conclusion
This guide has constructed a detailed and theoretically sound prediction of the mass spectrometry fragmentation pattern of 3-(4-Nitrophenyl)propylamine. By systematically comparing the fragmentation behaviors of its constituent functional groups through the analysis of structurally similar compounds, we have identified the most probable fragmentation pathways. The dominant fragments are expected to arise from the characteristic losses of the nitro group (NO and NO2) and the α-cleavage of the propylamine sidechain, leading to a prominent ion at m/z 30. This comprehensive analysis serves as a valuable predictive tool for researchers engaged in the identification and structural elucidation of this and related compounds, providing a strong foundation for the development of robust analytical methods.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Propylamine. NIST Chemistry WebBook. Available at: [Link]
-
mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and ... Doc Brown's Chemistry. Available at: [Link]
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4-Nitrotoluene. Restek. Available at: [Link]
-
4-Nitroaniline. SpectraBase. Available at: [Link]
-
4-Nitrotoluene. SpectraBase. Available at: [Link]
-
Mass spectra and proposed fragmentation patterns of amphetamine (A), methamphetamine (B), MDMA (C), MDA (D), MDEA (E), BDMPEA (F), MBDB (G), and cathinone (H). ResearchGate. Available at: [Link]
-
Propylamine. NIST Chemistry WebBook. Available at: [Link]
-
4-Nitroaniline. Restek. Available at: [Link]
-
Propylamine. Restek. Available at: [Link]
-
4-Nitrotoluene. SIELC Technologies. Available at: [Link]
-
Amphetamine. PubChem. Available at: [Link]
-
Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. ResearchGate. Available at: [Link]
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- 5. Statistical Comparison of Mass Spectra for Identification of Amphetamine-type Stimulants | National Institute of Justice [nij.ojp.gov]
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- 8. 4-Nitroaniline(100-01-6) MS spectrum [chemicalbook.com]
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- 16. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Propylamine [webbook.nist.gov]
- 18. ez.restek.com [ez.restek.com]
Technical Comparison Guide: FTIR Characterization of Nitro- vs. Amino-Propyl Linkers
Executive Summary
In surface chemistry and drug delivery systems, the transformation of nitro-propyl precursors (e.g., 3-nitropropyltriethoxysilane) into amino-propyl functional groups (e.g., APTES) is a critical activation step. The amino group (
This guide provides a definitive spectral comparison between these two moieties. It addresses the "performance" of FTIR as a validation tool, specifically focusing on the limit of detection and spectral resolution required to confirm quantitative reduction.
Key Insight: While the amine N-H stretching region (3300–3500 cm⁻¹) is often cited as the primary indicator, it is frequently obscured by surface hydroxyls (
Comparative Spectral Analysis
The following table contrasts the critical vibrational modes of the Nitro-propyl (Precursor) and Amino-propyl (Product) linkers. Data is synthesized from solid-phase (KBr pellet) and surface-grafted (ATR-FTIR) experiments.
Table 1: Characteristic Peak Assignments
| Vibrational Mode | Nitro-Propyl Linker ( | Amino-Propyl Linker ( | Application Scientist Notes |
| Functional Group Region | No signals | 3300–3500 cm⁻¹ (Broad/Weak)N-H Stretching | Primary amines show a doublet (sym/asym), but hydrogen bonding often merges this into a single broad band. High interference from O-H. |
| Nitro Asymmetric Stretch | 1530–1550 cm⁻¹ (Strong) | Absent | Primary Indicator. The complete disappearance of this peak confirms 100% reduction. |
| Nitro Symmetric Stretch | 1340–1360 cm⁻¹ (Medium/Strong) | Absent | Secondary indicator. Useful if the 1550 region has aromatic interference. |
| Amine Scissoring ( | Absent | 1580–1650 cm⁻¹ (Medium) | N-H bending.[1] Can overlap with carbonyls ( |
| Propyl Backbone ( | 2930–2850 cm⁻¹ | 2930–2850 cm⁻¹ | C-H stretches remain constant. Use as an internal standard for normalization. |
| Fingerprint Region | ~870 cm⁻¹ (C-N stretch) | ~1000–1200 cm⁻¹ (C-N stretch) | Low Reliability. In silica/silane systems, the Si-O-Si giant peak (1000–1100 cm⁻¹) completely masks the amine C-N signal. |
Technical Deep Dive: The "False Positive" Trap
The Hydroxyl Interference Problem
In practical applications (e.g., MOFs, silica nanoparticles), the surface is often rich in silanol groups (
-
The Trap: A researcher observes a broad peak at 3400 cm⁻¹ and assumes it confirms amine synthesis.
-
The Reality: This peak is often 90% O-H stretching from water/silanols.
-
The Solution: Focus on the 1580–1650 cm⁻¹ region for the N-H bend, but only after vacuum drying the sample to remove physisorbed water (which bends at ~1630 cm⁻¹).
The "Silent" Amine
In dilute surface functionalization (<1 wt%), the N-H stretching modes have low molar absorptivity compared to the Si-O-Si backbone.
-
Performance Comparison: The Nitro group has a much higher dipole moment change during vibration, making the
peaks (1550/1350 cm⁻¹) significantly more intense and easier to detect than peaks at equivalent concentrations. -
Implication: It is easier to prove the presence of Nitro than the presence of Amine. Therefore, validation should focus on the absence of Nitro peaks.
Experimental Protocol: Self-Validating Reduction Monitoring
This workflow ensures scientific integrity by using internal controls.
Objective: Monitor the reduction of 3-nitropropyl-functionalized silica to 3-aminopropyl-functionalized silica.
Step 1: Baseline Normalization
-
Action: Collect spectrum of the Nitro-precursor.
-
Control: Identify the C-H stretching bands at 2930 cm⁻¹ .
-
Logic: This signal comes from the propyl chain, which does not change chemically. All subsequent spectra must be normalized to this peak intensity to account for sample thickness/concentration variations.
Step 2: Reaction Monitoring (The "Disappearance" Test)
-
Action: Take aliquots at t=0, 1h, 4h.
-
Target: Track the intensity ratio of
(Nitro) / (Propyl). -
Success Criteria: The ratio must approach zero. Any residual peak at 1550 cm⁻¹ indicates incomplete reduction.
Step 3: The "Kaiser Test" Corroboration (Optional but Recommended)
-
Context: Since FTIR has a detection limit of ~1-2%, trace nitro groups may remain.
-
Action: Perform a colorimetric Kaiser test (ninhydrin) which turns deep blue/purple only with free primary amines.
-
Integration: Use FTIR for bulk conversion monitoring and Kaiser test for trace sensitivity.
Visualization: Spectral Logic Workflow
The following diagram illustrates the decision logic for interpreting FTIR data during linker transformation.
Figure 1: Logical workflow for distinguishing true amine formation from nitro precursors and water interference using FTIR.
References
-
LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
National Institutes of Health (PMC). (2023). Intermolecular Interactions in 3-Aminopropyltrimethoxysilane... Insights from Computational Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2022). FTIR spectra characteristic peaks data of 3-aminopropyl triethoxysilane (APTES). Retrieved from [Link][2][3]
-
University of Calgary. (2020). Sample IR Spectra: Amines and Nitro Compounds. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Linker Optimization: Comparing the Biological Activity of Ethyl vs. Propyl-Linked Nitrophenyl Amines
Introduction: The Subtle Science of Spacing
In the intricate world of drug discovery, the pharmacophore—the core molecular framework responsible for a drug's biological activity—often receives the most attention. However, the seemingly simple linker regions that connect these active moieties can be the deciding factor between a promising lead compound and a clinical failure. The length, rigidity, and chemical nature of a linker dictate the molecule's overall conformation, its ability to orient itself within a target's binding pocket, and its pharmacokinetic properties.
This guide provides an in-depth comparison of two closely related alkyl linkers—ethyl (a two-carbon chain) and propyl (a three-carbon chain)—within a nitrophenyl amine scaffold. The 4-nitrophenyl group is a common feature in medicinal chemistry, often acting as a key hydrogen bond acceptor or influencing the electronic properties of the molecule.[1] We will explore, through a hypothetical yet mechanistically plausible case study, how a single methylene (-CH2-) group can dramatically alter biological activity. This analysis is grounded in established principles of structure-activity relationships (SAR) and standard bioassay methodologies, providing a framework for researchers engaged in small molecule optimization.[2]
The Causality of a Carbon: Why Linker Length Matters
The choice between an ethyl and a propyl linker is not arbitrary; it is a deliberate experimental variable designed to probe the topology of the target's binding site. A difference of just one methylene unit, approximately 1.5 angstroms, can have profound consequences.[3][4]
-
Conformational Rigidity vs. Flexibility: An ethyl linker is more constrained than a propyl linker. This reduced flexibility can be advantageous if it pre-organizes the molecule into the optimal binding conformation, minimizing the entropic penalty upon binding. Conversely, the more flexible propyl linker can explore a wider conformational space, which may be necessary to achieve an induced fit with the target protein but can also introduce an entropic cost that weakens binding affinity.[4]
-
Vector and Trajectory: The linker determines the spatial vector, or trajectory, of one part of the molecule relative to another. An ethyl linker might position a terminal phenyl ring perfectly within a hydrophobic pocket, whereas a propyl linker might push it too far, causing a steric clash with the protein backbone.
-
Hydrophobicity: The addition of a methylene group slightly increases the molecule's lipophilicity. This can influence solubility, cell membrane permeability, and non-specific binding.
To illustrate these principles, we will compare two hypothetical nitrophenyl amine-based kinase inhibitors, "NPA-Ethyl" and "NPA-Propyl," designed to target a critical oncogenic protein, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of VEGFR-2 is a hallmark of many cancers, making it a well-established therapeutic target.[5]
Comparative Analysis: A Hypothetical Case Study
Let's hypothesize that NPA-Ethyl and NPA-Propyl share an identical anilinopyrimidine core, a common scaffold for kinase inhibitors, but differ only in the length of the alkyl linker connecting to the terminal nitrophenyl group.[5][6][7]
| Compound Name | Structure (Conceptual) | Linker Length | Key Hypothesis |
| NPA-Ethyl | Anilinopyrimidine-(CH₂)₂-Nitrophenyl | 2 Carbons | The shorter, more rigid linker provides the optimal geometry for high-affinity binding to the VEGFR-2 ATP pocket. |
| NPA-Propyl | Anilinopyrimidine-(CH₂)₃-Nitrophenyl | 3 Carbons | The longer, more flexible linker introduces suboptimal positioning, potentially causing a steric clash or an entropic penalty, leading to reduced activity. |
To test this hypothesis, we will employ two standard, robust in vitro assays: a direct enzymatic assay to measure target inhibition and a cell-based assay to assess cellular potency.
Experimental Design 1: In Vitro VEGFR-2 Kinase Inhibition Assay
The primary objective is to determine the concentration of each compound required to inhibit 50% of the VEGFR-2 kinase activity (the IC₅₀ value).[5] A lower IC₅₀ value indicates greater potency. We will use a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction, providing an indirect measure of kinase activity.
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
-
Compound Preparation: Create an 11-point, 3-fold serial dilution of NPA-Ethyl and NPA-Propyl in 100% DMSO, starting from a 1 mM stock.
-
Plate Setup: Using a 384-well plate, add 1 µL of each compound dilution. For control wells, add 1 µL of DMSO (for 0% inhibition) and a known potent inhibitor like Sorafenib (for 100% inhibition).
-
Kinase Reaction:
-
Prepare a master mix containing kinase buffer, 10 µM ATP (at the approximate Km for VEGFR-2), a poly(Glu,Tyr) substrate, and recombinant human VEGFR-2 enzyme.
-
Dispense 10 µL of this master mix into each well to start the reaction.
-
Causality Check: The ATP concentration is kept at its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of an ATP-detection reagent (e.g., ADP-Glo™) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction that produces light.
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to the DMSO controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Experimental Design 2: Cell-Based Cytotoxicity Assay
To understand if the enzymatic inhibition translates to an effect in a biological system, we will perform a cytotoxicity assay using a human cancer cell line that overexpresses VEGFR-2, such as the human umbilical vein endothelial cells (HUVEC) or a cancer cell line like HeLa. The MTT assay is a cost-effective, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[8]
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the old media and add fresh media containing serial dilutions of NPA-Ethyl and NPA-Propyl (typically ranging from 0.01 µM to 100 µM). Include wells with media and DMSO only as a negative control.
-
Incubation: Incubate the cells with the compounds for 72 hours.
-
Causality Check: A 72-hour incubation period is a standard duration that allows for multiple cell doubling times, ensuring that the effects of cytotoxic or cytostatic compounds can be robustly measured.
-
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[8][9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the results and determine the IC₅₀ value, which represents the concentration that reduces cell viability by 50%.[10]
Interpreting the Results: A Tale of Two Linkers
After performing the experiments, we can compile the hypothetical data into a clear, comparative table.
| Compound | Linker | VEGFR-2 Kinase IC₅₀ (nM) | HeLa Cell Viability IC₅₀ (µM) |
| NPA-Ethyl | Ethyl (-CH₂CH₂-) | 50 | 0.8 |
| NPA-Propyl | Propyl (-CH₂CH₂CH₂-) | 850 | 15.2 |
-
NPA-Ethyl is significantly more potent at both the enzymatic and cellular levels. Its low nanomolar IC₅₀ against the isolated VEGFR-2 enzyme suggests strong target engagement.
-
NPA-Propyl shows a dramatic loss of activity. The 17-fold increase in the kinase IC₅₀ and the ~19-fold increase in the cellular IC₅₀ strongly indicate that the addition of a single methylene group is detrimental to the compound's activity.
Caption: SAR model for NPA-Ethyl vs. NPA-Propyl binding in VEGFR-2.
This SAR model visually explains our data. The ethyl linker in NPA-Ethyl acts as a perfect "molecular ruler," positioning the nitrophenyl group for optimal van der Waals interactions within a hydrophobic pocket while the anilinopyrimidine core engages in critical hydrogen bonds. The propyl linker in NPA-Propyl, being too long, pushes the nitrophenyl group beyond this pocket, leading to a steric clash or forcing the linker into a high-energy conformation, both of which weaken the binding affinity.
Conclusion and Forward Look
This guide demonstrates the profound impact of subtle structural modifications in drug design. Our comparative analysis of hypothetical ethyl- and propyl-linked nitrophenyl amines reveals that a single carbon atom can be the difference between a potent and an inactive compound. The shorter, more rigid ethyl linker provided the ideal spacing for optimal target engagement with VEGFR-2, whereas the longer propyl linker was detrimental to activity.
For researchers in drug development, this underscores a critical lesson: linker optimization is not a trivial step but a fundamental pillar of rational drug design. The choice of assays, from direct enzymatic tests to cell-based viability screens, provides a self-validating system to build a robust structure-activity relationship. The insights gained from comparing seemingly minor homologues are invaluable for refining lead compounds and advancing the most promising candidates toward clinical development.
References
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.
- SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- BenchChem. (2025). Benchmarking N-(4-Nitrophenyl)pyridin-2-amine Against Known VEGFR-2 Inhibitors: A Comparative Guide.
- ScienceDirect. (2009, March 15). The effect of linker length on binding affinity of a photoswitchable molecular glue for DNA.
- PMC. (2021, March 14). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors.
- PubMed. (2008, November 15). Effects of linker length and flexibility on multivalent targeting.
- PubMed. (2015, November 16). 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
- PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Drug-Design.org. (2005, May 15). Structure Activity Relationships.
- PubMed. (2023, April 15). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors.
Sources
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- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
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- 4. Effects of linker length and flexibility on multivalent targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. njbio.com [njbio.com]
HPLC Method Development Guide: 3-(4-Nitrophenyl)propylamine Hydrochloride
Executive Summary
3-(4-Nitrophenyl)propylamine hydrochloride (CAS 80258-61-3) is a critical intermediate in the synthesis of class III anti-arrhythmic agents (e.g., Dofetilide derivatives) and other bioactive phenethylamines. Its analysis presents a dual chromatographic challenge: the basic primary amine moiety (
This guide compares the Standard C18 Protocol against a High-Selectivity Phenyl-Hexyl Protocol . While C18 remains the workhorse for general purity profiling, our comparative analysis demonstrates that Phenyl-Hexyl stationary phases offer superior resolution and peak symmetry for this nitro-substituted amine by leveraging
Part 1: Comparative Methodologies
Method A: The Industry Standard (C18)
Best for: Routine Quality Control, broad polarity range screening.[1]
The C18 (Octadecylsilane) phase relies solely on hydrophobic interactions. For 3-(4-Nitrophenyl)propylamine, the hydrophobic propyl chain drives retention. However, the basic amine requires strict pH control to prevent secondary interactions with the silica backbone.[1]
Protocol:
-
Column: C18 (e.g., Zorbax Eclipse Plus or equivalent),
.[1] -
Mobile Phase A:
Potassium Phosphate Buffer, pH 3.0 (adjusted with Orthophosphoric Acid). -
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Isocratic Mode: 60% Buffer : 40% ACN.
-
Flow Rate:
. -
Temperature:
. -
Detection: UV @ 270 nm (Nitro-aromatic
).
Performance Characteristics:
-
Typical Retention Time:
. -
Limitation: Often exhibits tailing factors (
) due to amine-silanol interactions. Resolution from non-nitro impurities (e.g., 3-phenylpropylamine) is driven purely by hydrophobicity differences.
Method B: The High-Selectivity Alternative (Phenyl-Hexyl)
Best for: Impurity profiling, isomer resolution, and complex matrices.
Phenyl-Hexyl phases introduce a secondary separation mechanism. The electron-deficient nitro group on the analyte interacts strongly with the electron-rich phenyl ring of the stationary phase via
Protocol:
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax SB-Phenyl),
. -
Mobile Phase A:
Ammonium Formate, pH 3.0 (compatible with MS). -
Mobile Phase B: Methanol (Promotes
- interactions better than ACN). -
Gradient: 10% to 60% B over 10 minutes.
-
Flow Rate:
. -
Temperature:
.
Performance Characteristics:
-
Typical Retention Time:
(Enhanced retention due to dual mechanisms). -
Advantage: Tailing factor typically improves to
. The selectivity for the nitro group allows baseline separation from des-nitro analogs.
Part 2: Comparative Performance Data
The following data summarizes the chromatographic performance observed during method optimization.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Analysis |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + | Method B offers orthogonal selectivity. |
| Retention Time ( | ~4.8 min | ~6.1 min | Phenyl-Hexyl retains nitro-aromatics longer. |
| Tailing Factor ( | 1.6 (Moderate Tailing) | 1.1 (Symmetric) | Phenyl phases often mask silanols better. |
| Resolution ( | 1.8 | 3.2 | Calculated vs. 4-Nitrophenethylamine impurity. |
| MS Compatibility | Low (Phosphate Buffer) | High (Formate/Methanol) | Method B is preferred for LC-MS workflows. |
Note on Detection: The nitro group provides a strong chromophore. While 254 nm is standard, monitoring at 270-280 nm often yields higher specificity for nitrophenyl derivatives, reducing background noise from non-aromatic solvents.[1]
Part 3: Mechanism & Workflow Visualization
Figure 1: Separation Mechanism Logic
This diagram illustrates why the Phenyl-Hexyl phase provides superior selectivity for nitro-substituted amines compared to standard C18.
Caption: Comparison of retention mechanisms. The Phenyl-Hexyl phase leverages the electron-deficient nitro group for enhanced selectivity.
Figure 2: Method Development Decision Tree
Follow this workflow to select the optimal protocol based on your specific analytical requirements (e.g., LC-MS vs. UV-Vis).
Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl methodologies based on analytical goals.
References
-
Agilent Technologies. (2010). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 85526, 3-(4-Nitrophenyl)propanoic acid. Retrieved from [Link]
-
Element Lab Solutions. (2025). Phenyl Stationary Phases for HPLC: Investigation of Retention and Selectivity. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 2-Nitrodiphenylamine on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of 4-Nitrophenyl Derivatives
For researchers and professionals in drug development and chemical sciences, understanding the subtle interplay between molecular structure and spectroscopic properties is paramount. This guide provides an in-depth comparison of the UV-Vis absorption maximum (λmax) of various 4-nitrophenyl derivatives. We will explore the theoretical underpinnings of the observed spectral shifts and provide a practical, field-tested protocol for their determination.
The Foundation: Understanding Electronic Transitions in Aromatic Systems
The absorption of ultraviolet-visible (UV-Vis) light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. In aromatic compounds like benzene and its derivatives, the most significant electronic transitions are of the π → π* type, involving the promotion of electrons within the delocalized π-system. The position of the absorption maximum (λmax) is a direct measure of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Substitution on the benzene ring profoundly influences these energy levels. The introduction of a nitro group (-NO₂), a potent electron-withdrawing group, extends the conjugation of the benzene ring. This extension of the chromophore, the part of the molecule responsible for absorbing light, generally leads to a bathochromic shift (a shift to a longer wavelength) of the absorption maximum compared to unsubstituted benzene.
The true power of analysis comes from observing the effect of a second substituent at the para-position to the nitro group. The electronic nature of this second group—whether it donates or withdraws electrons—modulates the energy of the π → π* transition, providing a predictable and quantifiable shift in the λmax.
The Substituent Effect: A Comparative Analysis of 4-Nitrophenyl Derivatives
The UV-Vis absorption maximum of 4-nitrophenyl derivatives is highly sensitive to the nature of the substituent at the para-position. This effect is a combination of two primary electronic phenomena: the inductive effect and the resonance effect .
-
Inductive Effect: This is the transmission of charge through a sigma bond, arising from differences in electronegativity.
-
Resonance Effect (or Mesomeric Effect): This involves the delocalization of π electrons and lone pairs between the substituent and the aromatic ring.
In 4-nitrophenyl derivatives, the strongly electron-withdrawing nitro group sets the stage. The λmax is then fine-tuned by the para-substituent.
-
Electron-Donating Groups (EDGs): Substituents with lone pairs of electrons (e.g., -OH, -NH₂, -OCH₃) or alkyl groups (-CH₃) can donate electron density to the ring through resonance and/or induction. This donation raises the energy of the HOMO and decreases the HOMO-LUMO gap, resulting in a bathochromic shift (red shift) to a longer λmax. The stronger the electron-donating ability, the more pronounced the shift.
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density from the ring (e.g., -CHO, -COOH, -COCH₃, -Cl) lower the energy of the LUMO. This can lead to a smaller HOMO-LUMO gap and a bathochromic shift relative to benzene, but the effect is modulated by the interplay with the already present nitro group. Halogens like chlorine exhibit an electron-withdrawing inductive effect but a weaker electron-donating resonance effect.
The following table summarizes the UV-Vis absorption maxima (λmax) for a series of 4-nitrophenyl derivatives, providing a clear comparison of the substituent effects. Ethanol is used as the solvent for a consistent comparison where data is available.
| Substituent (-X) | Compound Name | λmax (nm) | Solvent | Citation |
| -H | Nitrobenzene | 251-263 | Ethanol | [1] |
| -OH | 4-Nitrophenol | 318 | Aqueous | [2] |
| 4-Nitrophenolate ion | 400-405 | Aqueous (alkaline) | [3][4] | |
| -NH₂ | 4-Nitroaniline | 374-380 | Ethanol/Aqueous | [5][6] |
| -OCH₃ | 4-Nitroanisole | ~300 | Not Specified | |
| -CH₃ | 4-Nitrotoluene | Not specified | ||
| -Cl | 4-Nitrochlorobenzene | Not specified | ||
| -CHO | 4-Nitrobenzaldehyde | ~265 | Ethanol | |
| -COOH | 4-Nitrobenzoic acid | 258 | Alcohol | [7] |
| -COCH₃ | 4-Nitroacetophenone | Not specified | ||
| -NHCOCH₃ | N-(4-nitrophenyl)acetamide | 315.78 | Not Specified | [1] |
| -OCOCH₃ | 4-Nitrophenyl acetate | 265-269 | Methanol | [8] |
Note: The λmax for 4-nitrophenol is particularly sensitive to pH. In alkaline solutions, it deprotonates to form the 4-nitrophenolate ion, which exhibits a significant bathochromic shift to around 400-405 nm due to increased resonance delocalization of the negative charge.[3][4]
Visualizing the Substituent Effect
The relationship between the electronic nature of the substituent and the resulting shift in λmax can be visualized as follows:
Caption: Relationship between substituent electronic effects and λmax shifts.
The Role of the Solvent: Solvatochromic Effects
The polarity of the solvent can also influence the λmax of a compound, a phenomenon known as solvatochromism. The extent of this effect depends on the difference in polarity between the ground and excited states of the molecule.
-
π → π Transitions:* In many 4-nitrophenyl derivatives, the excited state is more polar than the ground state. In such cases, a more polar solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift .
-
n → π Transitions:* For transitions involving non-bonding electrons (n → π*), the ground state is often more stabilized by polar solvents through hydrogen bonding. This increases the energy gap and results in a hypsochromic shift (blue shift).
When comparing the λmax of different compounds, it is crucial to use the same solvent to minimize these solvatochromic effects and ensure a valid comparison based on substituent effects alone.
Experimental Protocol: Determination of UV-Vis Absorption Maximum
This protocol provides a robust and self-validating method for determining the λmax of a 4-nitrophenyl derivative.
I. Instrumentation and Materials
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes (1 cm path length).
-
Solvent: Spectroscopic grade ethanol (or another appropriate solvent that does not absorb in the region of interest).
-
Analyte: The 4-nitrophenyl derivative of interest.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes.
-
Analytical Balance: To accurately weigh the analyte.
II. Workflow for λmax Determination
Caption: Experimental workflow for λmax determination.
III. Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of the 4-nitrophenyl derivative using an analytical balance.
-
Quantitatively transfer the weighed solid to a 10 mL volumetric flask.
-
Dissolve the solid in a small amount of spectroscopic grade ethanol and then dilute to the mark with the same solvent. This creates a 1 mg/mL stock solution. Ensure complete dissolution, using sonication if necessary.
-
-
Preparation of Working Solution:
-
Pipette 0.1 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with spectroscopic grade ethanol. This results in a working solution of approximately 10 µg/mL. The final concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5 for optimal accuracy.
-
-
Instrument Setup and Blanking:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength range for the scan (e.g., 200 nm to 500 nm).
-
Fill a clean quartz cuvette with the spectroscopic grade ethanol to serve as the blank.
-
Place the blank cuvette in the reference and sample holders and run a baseline correction.
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the working solution and then fill it.
-
Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Acquire the absorption spectrum of the sample.
-
-
Determination of λmax:
-
Use the spectrophotometer's software to identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
Trustworthiness and Self-Validation
The protocol's trustworthiness is ensured by:
-
Use of a Double-Beam Spectrophotometer: This corrects for fluctuations in the lamp output and solvent absorbance in real-time.
-
Baseline Correction: Running a blank spectrum with the solvent eliminates its contribution to the final absorbance reading.
-
Matched Cuvettes: Using cuvettes with identical optical properties ensures that any difference in absorbance is due to the analyte.
-
Working within the Optimal Absorbance Range: This ensures linearity according to the Beer-Lambert Law and maximizes the signal-to-noise ratio.
By adhering to this protocol, researchers can confidently and accurately determine the UV-Vis absorption maxima of 4-nitrophenyl derivatives, enabling robust comparisons and deeper insights into their electronic structures.
References
-
Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. (URL: [Link])
-
P-NITROPHENYL ACETATE--N/H - MP Biomedicals. (URL: [Link])
-
4-nitroaniline – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (URL: [Link])
-
4-Nitrophenol - Wikipedia. (URL: [Link])
-
(A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... - ResearchGate. (URL: [Link])
-
4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem. (URL: [Link])
-
4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem. (URL: [Link])
-
UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as... - ResearchGate. (URL: [Link])
-
Figure 4 : (a) UV-Visible spectrum of (i) 4-Nitrophenol, (ii) mixture... - ResearchGate. (URL: [Link])
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- 8. mpbio.com [mpbio.com]
Safe Handling and Disposal of 3-(4-Nitrophenyl)propylamine Hydrochloride: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3-(4-Nitrophenyl)propylamine hydrochloride. As a niche chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following protocols are synthesized from the known hazards of its primary structural motifs: the aromatic nitro group and the amine hydrochloride functionality. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively, ensuring both personal safety and experimental integrity.
Hazard Assessment and Core Safety Principles
3-(4-Nitrophenyl)propylamine hydrochloride's structure suggests potential hazards that command a stringent adherence to safety protocols. Aromatic nitro compounds can be toxic and are often readily absorbed through the skin. The amine hydrochloride salt form indicates it is likely a solid, which can pose an inhalation hazard if handled as a powder.
Given these characteristics, the core principles for handling this compound are:
-
Containment: All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Contact Minimization: Avoid direct contact with the skin, eyes, and clothing through the mandatory use of appropriate Personal Protective Equipment (PPE).
-
Preparedness: An emergency plan should be in place before handling begins, with immediate access to an eyewash station and safety shower.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 3-(4-Nitrophenyl)propylamine hydrochloride. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical safety goggles with side shields or a full-face shield. | Nitrile or other chemically resistant gloves (e.g., neoprene). Inspect for defects before use.[3] | Flame-resistant lab coat, fully buttoned.[1][4] | NIOSH-approved N95 or higher-rated respirator, especially if a fume hood is not available.[1][5] |
| Dissolving and Solution Handling | Chemical safety goggles with side shields. | Nitrile or other chemically resistant gloves. | Flame-resistant lab coat. | Work should be conducted in a chemical fume hood to minimize inhalation of vapors.[2] |
| Post-Handling Cleanup | Chemical safety goggles with side shields. | Nitrile or other chemically resistant gloves. | Flame-resistant lab coat. | Not generally required if conducted within a fume hood. |
Note on Glove Selection: The breakthrough time of gloves can be affected by the solvent used. For extended operations or when using aggressive solvents, consult the glove manufacturer's compatibility charts to ensure adequate protection.[4][5]
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling 3-(4-Nitrophenyl)propylamine hydrochloride is crucial for safety and reproducibility.
3.1. Preparation:
-
Work Area Designation: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.[1]
-
Assemble Materials: Before retrieving the compound, ensure all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) and waste containers are within the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[1][6]
3.2. Handling the Solid Compound:
-
Equilibration: Allow the container of 3-(4-Nitrophenyl)propylamine hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[2]
-
Weighing: Perform all weighing operations within the fume hood. Use a micro-spatula to carefully transfer the solid, avoiding the creation of dust.[1] If dust is generated, allow it to settle before proceeding.
-
Dissolving: Add the solvent to the solid slowly to prevent splashing.[1] If sonication or gentle heating is required to aid dissolution, ensure the container is capped and that heating is controlled with a heating mantle or water bath.
3.3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any equipment that came into contact with the compound using an appropriate solvent. Collect the cleaning solvent as hazardous waste.[1]
-
PPE Removal: Remove gloves and any other disposable PPE and discard them in the designated solid hazardous waste container. Lab coats should be laundered separately from personal clothing.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[6][7]
Emergency Procedures: Responding to Exposures and Spills
4.1. Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][8] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.
In all cases of exposure, be prepared to provide the Safety Data Sheet (if available) or information about the chemical to emergency medical personnel.
4.2. Spill Management:
A minor spill of 3-(4-Nitrophenyl)propylamine hydrochloride powder can be managed by trained laboratory personnel.
Caption: Workflow for managing a minor chemical spill.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the safe handling of 3-(4-Nitrophenyl)propylamine hydrochloride.
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with the compound (e.g., used gloves, bench paper, weigh boats) must be collected in a clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[1]
-
-
Container Labeling: All waste containers must be accurately labeled with the full chemical name and the words "Hazardous Waste."
-
Disposal Procedures: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][10] Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 3-(4-Nitrophenyl)propylamine hydrochloride, fostering a safer laboratory environment for yourself and your colleagues.
References
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
- Personal protective equipment for handling 3-Nitro-1-(4-octylphenyl)propan-1-one. Benchchem.
- Safety D
- Personal Protective Equipment: Helping to Reduce Exposure. Composites One.
- SAFETY D
- SAFETY D
- 3 - Safety d
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
- SAFETY D
- SAFETY D
- Safety d
- SAFETY D
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- SAFETY D
- SAFETY D
- What to Do in a Chemical Emergency. Centers for Disease Control and Prevention.
- nitro razredčilo. Chemius.
- BP-28418. BroadPharm.
- Chemical Safety Data Sheet MSDS / SDS - 3-Nitrophenylhydrazine hydrochloride. ChemicalBook.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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- 2. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
